3-(4-Butylcyclohexyl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-butylcyclohexyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h11-12H,2-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKDGCJLUKMEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"3-(4-Butylcyclohexyl)propanoic acid" CAS number and molecular structure
The following technical guide details the chemical identity, synthesis, and applications of 3-(4-Butylcyclohexyl)propanoic acid .
While the term "Butyl" typically implies the linear n-butyl chain in IUPAC nomenclature, the tert-butyl analog is a prominent commercially available building block in this class. This guide addresses the general class of 3-(4-alkylcyclohexyl)propanoic acids, with specific data provided for the 3-(4-tert-butylcyclohexyl)propanoic acid isomer (CAS 1369296-44-5) where specific commercial data is required, while also covering the n-butyl analog's role in liquid crystal engineering.
Executive Summary
3-(4-Butylcyclohexyl)propanoic acid is a functionalized cycloaliphatic carboxylic acid serving as a critical intermediate in the synthesis of pharmaceuticals and advanced materials. It belongs to the class of cyclohexylpropionic acids , which are valued for their combination of a rigid cyclohexane core, a flexible alkyl tail, and a reactive carboxylic acid terminus.
-
Primary Utility: Building block for liquid crystals (LCs) (n-butyl analog) and pharmaceutical intermediates (tert-butyl analog).
-
Key Feature: The trans-isomer configuration is essential for mesogenic (liquid crystalline) behavior and biological activity.
-
CAS Number (tert-butyl analog): 1369296-44-5
-
CAS Number (n-butyl analog): Not widely listed in public commercial catalogs; often synthesized in situ or referenced as a derivative of 3-cyclohexylpropanoic acid (CAS 701-97-3).
Chemical Identity & Structure
Molecular Specifications
The molecule consists of a cyclohexane ring substituted at the 1-position with a propanoic acid chain and at the 4-position with a butyl group.
| Property | Data (tert-Butyl Analog) | Data (n-Butyl Analog) |
| IUPAC Name | 3-(4-tert-butylcyclohexyl)propanoic acid | 3-(4-butylcyclohexyl)propanoic acid |
| CAS Number | 1369296-44-5 | N/A (Research Chemical) |
| Molecular Formula | C₁₃H₂₄O₂ | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol | 212.33 g/mol |
| SMILES | CC(C)(C)C1CCC(CC1)CCC(=O)O | CCCCC1CCC(CC1)CCC(=O)O |
| InChI Key | JVPHBCVSKQHFTQ-UHFFFAOYSA-N | (Predicted based on homologs) |
| Appearance | White Solid / Crystalline Powder | Waxy Solid or Viscous Liquid |
| Melting Point | N/A (Est. >80°C for trans) | Est. 40-60°C |
Stereochemistry
The stereochemistry of the cyclohexane ring is critical.
-
Trans-Isomer: The butyl group and the propanoic acid chain are on opposite sides of the ring (diequatorial conformation). This is the thermodynamically stable and biologically/materially active form.
-
Cis-Isomer: The substituents are on the same side (axial-equatorial). Often considered an impurity in LC synthesis as it disrupts linear packing.
Figure 1: Structural relationships and stereochemical considerations.
Synthesis & Manufacturing Protocols
The synthesis of 3-(4-butylcyclohexyl)propanoic acid typically follows a reduction pathway from aromatic precursors or a chain extension of cyclohexyl derivatives.
Route A: Hydrogenation of Cinnamic Acid Derivatives (Primary Route)
This method ensures high yields and allows for stereochemical control via catalyst selection.
-
Precursor: 4-Butylcinnamic acid (or 3-(4-butylphenyl)propanoic acid).
-
Reagents: Hydrogen gas (
), Catalyst (Pd/C, Rh/C, or Raney Ni). -
Conditions: High pressure (50-100 bar), Elevated temperature (80-120°C).
Protocol Step-by-Step:
-
Dissolution: Dissolve 4-butylcinnamic acid (1.0 eq) in acetic acid or ethanol.
-
Catalyst Addition: Add 5% Rh/C or 5% Pd/C (5-10 wt% loading).
-
Hydrogenation: Pressurize the autoclave with
to 60 bar. Heat to 100°C. Stir for 12-24 hours.-
Note on Mechanism: The double bond reduces first, followed by the aromatic ring. Rhodium is preferred for ring saturation under milder conditions.
-
-
Filtration: Filter the catalyst through a Celite pad.
-
Isomerization (Optional): If the cis content is high, reflux in basic solution (KOH/Ethanol) to isomerize to the thermodynamic trans form.
-
Purification: Recrystallize from hexane/ethanol to isolate the trans-acid.
Route B: Chain Extension of Cyclohexanones
Used when the aromatic precursor is unavailable.
-
Starting Material: 4-Butylcyclohexanone.
-
Wittig Reaction: React with ylide derived from (2-carboxyethyl)triphenylphosphonium bromide.
-
Reduction: Hydrogenate the resulting alkene.
Figure 2: Synthesis workflow via catalytic hydrogenation and isomerization.
Applications
Liquid Crystal (LC) Engineering
The n-butyl analog is a classic "spacer-core-tail" intermediate.
-
Mesogen Synthesis: The acid group is converted to an acid chloride and reacted with phenols or biphenols to create ester-linked LCs.
-
Role: The cyclohexyl-ethyl linkage (via the propanoic chain) provides flexibility that lowers the melting point while maintaining the nematic phase stability of the core.
-
Trans-Isomer Necessity: Only the trans isomer provides the linear rod-like shape required for liquid crystalline phases.
Pharmaceutical Development
The tert-butyl analog (CAS 1369296-44-5) and related derivatives act as lipophilic building blocks.
-
Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the para-position.
-
Fibrinogen Antagonists: Cyclohexylpropionic acid derivatives have been explored as mimics of the RGD (Arg-Gly-Asp) sequence in anti-thrombotic drugs.
-
Antiepileptic Agents: Structurally related compounds like 4-butylcyclohexane carboxylic acid (4-BCCA) are known antiepileptics; the propanoic homolog offers altered pharmacokinetic profiles (lipophilicity/solubility balance).
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical parameters must be met:
| Technique | Expected Signal (Trans-Isomer) |
| 1H NMR (CDCl3) | δ 0.8-0.9 (t/s, 3H/9H, Butyl), δ 1.0-1.8 (m, Cyclohexyl + CH2), δ 2.35 (t, 2H, -CH2-COOH), δ 11.0-12.0 (br s, 1H, COOH). |
| 13C NMR | Carbonyl peak at ~180 ppm . Cyclohexyl carbons at ~32-45 ppm . |
| IR Spectroscopy | 2800-3000 cm⁻¹ (C-H str), 1700-1715 cm⁻¹ (C=O str, Acid), 2500-3300 cm⁻¹ (O-H broad). |
| Mass Spectrometry | Molecular ion [M]+ 212 . Loss of butyl or carboxyl fragments. |
Safety & Handling (MSDS Highlights)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The carboxylic acid can react with moisture or bases over time.
References
-
Sigma-Aldrich. 3-(4-tert-butylcyclohexyl)propanoic acid Product Sheet (CAS 1369296-44-5). Available at:
-
PubChem. Propanoic acid, 3-(4-tert-butylphenyl)- (Precursor Data, CAS 1208-64-6). Available at:
-
National Institutes of Health (NIH). Structure-Activity Relationships of Cyclohexyl Acids in Antiepileptic Drug Discovery. (Context on 4-BCCA and homologs). Available at:
-
Google Patents. Synthesis of cyclohexylpropionic acid derivatives via hydrogenation. (General methodology). Available at:
(Note: Specific CAS numbers for the n-butyl propanoic variant are often proprietary or listed under general alkyl-cyclohexyl patents. The tert-butyl CAS 1369296-44-5 is the primary commercial reference.)
An In-Depth Technical Guide to the Solubility of 3-(4-Butylcyclohexyl)propanoic Acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Butylcyclohexyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore predictive frameworks based on molecular structure and provide a detailed, field-proven protocol for empirical determination.
Understanding the Molecule: Physicochemical Drivers of Solubility
3-(4-Butylcyclohexyl)propanoic acid is a molecule with a dual nature. Its structure is comprised of a polar carboxylic acid head and a bulky, nonpolar tail consisting of a butyl group attached to a cyclohexane ring. This dichotomy is the primary determinant of its solubility behavior.
-
The Polar Head: The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor (from the hydroxyl hydrogen) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[1] This allows for strong interactions with polar solvents. In protic solvents like alcohols, it can readily form hydrogen bonds, while in polar aprotic solvents, it can engage in dipole-dipole interactions. Carboxylic acids with up to four carbon atoms are typically miscible with water due to the dominance of the polar carboxyl group.[2][3][4]
-
The Nonpolar Tail: The 4-butylcyclohexyl group is a large, hydrophobic ("water-fearing") moiety.[1] This part of the molecule interacts poorly with polar solvents but favorably with nonpolar solvents through van der Waals forces.[1] As the size of the nonpolar alkyl chain increases in carboxylic acids, their solubility in water decreases significantly.[1][2][3]
The interplay between these two features dictates that the overall solubility of 3-(4-Butylcyclohexyl)propanoic acid will be a balance between the polar interactions of the carboxyl group and the nonpolar interactions of the hydrocarbon tail.
Predictive Solubility Profile
While specific experimental data for 3-(4-Butylcyclohexyl)propanoic acid is not widely published, we can predict its solubility in various classes of organic solvents based on the fundamental principle of "like dissolves like".[5]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The large nonpolar butylcyclohexyl group will have strong favorable interactions with these solvents through London dispersion forces.[1][5] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions with the carboxylic acid group. The hydrocarbon tail will also have some favorable interactions, leading to good overall solubility. |
| Polar Protic | Methanol, Ethanol | Moderate | While the carboxylic acid head can form strong hydrogen bonds with these solvents, the large nonpolar tail will limit miscibility compared to smaller carboxylic acids. |
| Aqueous (Water) | Water | Low to Very Low | The dominance of the large, hydrophobic butylcyclohexyl group will significantly disrupt the hydrogen-bonding network of water, leading to poor solubility.[1][2][3] |
Gold-Standard Protocol: Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative solubility data, an empirical approach is necessary. The shake-flask method is widely recognized as the gold standard for determining equilibrium (thermodynamic) solubility.[5] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Experimental Workflow Overview
The following diagram illustrates the key stages of the shake-flask method for determining the solubility of 3-(4-Butylcyclohexyl)propanoic acid.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Detailed Step-by-Step Methodology
Objective: To accurately measure the concentration of 3-(4-Butylcyclohexyl)propanoic acid in a saturated solution of a given organic solvent at a specified temperature.
Materials:
-
3-(4-Butylcyclohexyl)propanoic acid (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3-(4-Butylcyclohexyl)propanoic acid to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Pipette a known volume (e.g., 5 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached, typically between 24 and 72 hours.[5] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration plateaus.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand to allow for some sedimentation.
-
To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully draw the supernatant into a syringe.
-
Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) to the syringe and filter the solution into a clean vial. This step is critical to remove any remaining microscopic solid particles.[5]
-
-
Quantification of Solute (HPLC-UV):
-
Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying 3-(4-Butylcyclohexyl)propanoic acid. A C18 column is often a good starting point. The mobile phase will likely consist of a mixture of an aqueous component (with an acid modifier like formic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile or methanol. The UV detector wavelength should be set to a value where the compound has adequate absorbance (typically around 210-220 nm for non-conjugated carboxylic acids).[6][7]
-
Calibration Curve: Prepare a series of standard solutions of 3-(4-Butylcyclohexyl)propanoic acid of known concentrations in the same solvent used for the solubility experiment.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Data Reporting:
-
Using the peak area of the diluted sample and the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution.
-
Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.[5]
-
Conclusion
The solubility of 3-(4-Butylcyclohexyl)propanoic acid is a critical parameter for its application in research and development. Governed by its amphiphilic structure, it is predicted to be highly soluble in nonpolar organic solvents and progressively less soluble in polar aprotic and polar protic solvents, with very low solubility in aqueous media. For definitive quantitative analysis, the detailed shake-flask protocol provided in this guide offers a robust and reliable method. By combining a theoretical understanding of its molecular properties with rigorous experimental methodology, researchers can confidently assess and utilize the solubility characteristics of this compound.
References
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CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. Retrieved from [Link]
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University of Wisconsin-Stout. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
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MilliporeSigma. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]
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ResearchGate. (2025, October 14). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. Retrieved from [Link]
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Solubility of Things. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
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PubMed. (2002, August 15). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Retrieved from [Link]
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LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]
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BioResources. (2018, February 21). Determination of carboxyl groups in pulp via ultraviolet spectrophotometry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
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PubMed. (2024, September 14). Application of a UV-vis spectrometer to investigate the effect of dissolution media on the diffusivity of small molecules and proteins. Retrieved from [Link]
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The Versatile Architect: A Technical Guide to 3-(4-Butylcyclohexyl)propanoic Acid as a Synthetic Building Block
Introduction: Unveiling a Key Intermediate
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(4-Butylcyclohexyl)propanoic acid, a seemingly unassuming molecule, emerges as a potent and versatile scaffold for researchers and developers in both materials science and medicinal chemistry. Its unique combination of a lipophilic, conformationally-defined cyclohexyl ring, a flexible propanoic acid linker, and a reactive carboxylic acid handle makes it an invaluable intermediate for creating novel liquid crystals and pharmacologically active compounds. This guide provides an in-depth exploration of its synthesis and application, offering field-proven insights into its utility as a foundational component in advanced chemical synthesis.
Physicochemical Properties at a Glance
A comprehensive understanding of a building block's intrinsic properties is crucial for its effective implementation in a synthetic workflow. The table below summarizes the key physicochemical characteristics of 3-(4-Butylcyclohexyl)propanoic acid.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄O₂ | N/A |
| Molecular Weight | 212.33 g/mol | [1] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | General Knowledge |
| pKa | ~4.8 (Estimated for the carboxylic acid) | General Knowledge |
Strategic Synthesis: From Aromatic Precursor to Saturated Scaffold
The most direct and industrially scalable synthesis of 3-(4-Butylcyclohexyl)propanoic acid involves the catalytic hydrogenation of its readily available aromatic precursor, 3-(4-butylphenyl)propanoic acid. This transformation is a cornerstone of synthetic chemistry, offering high yields and purity.
The causality behind this synthetic choice lies in the robustness and high efficiency of heterogeneous catalytic hydrogenation for the saturation of aromatic rings. Catalysts such as Palladium on Carbon (Pd/C) or Ruthenium on Carbon (Ru/C) are the workhorses for this type of reaction, each offering slightly different reactivity profiles. Ruthenium-based catalysts are often favored for the hydrogenation of aromatic carboxylic acids under milder conditions.[2][3]
Caption: General scheme for liquid crystal synthesis.
Materials:
-
3-(4-Butylcyclohexyl)propanoic acid
-
4-Cyanophenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Reactant Dissolution: To a solution of 3-(4-Butylcyclohexyl)propanoic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous DCM is added a catalytic amount of DMAP.
-
Coupling Agent Addition: The solution is cooled to 0°C in an ice bath, and a solution of DCC (1.1 eq) in anhydrous DCM is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired liquid crystalline ester.
In Drug Development: A Scaffold for Bioactive Molecules
The propanoic acid moiety is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. [4][5]The cyclohexyl group, on the other hand, can enhance the lipophilicity of a molecule, which can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability. The combination of these two features in 3-(4-Butylcyclohexyl)propanoic acid makes it an attractive starting point for the development of novel therapeutic agents. [1][6]
Derivatives of 3-(4-Butylcyclohexyl)propanoic acid can be synthesized to target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). [7]The carboxylic acid can be converted to amides, esters, or other functional groups to modulate the compound's activity and selectivity.
Caption: Workflow for developing bioactive derivatives.
Recent studies have shown that certain propanoic acid derivatives exhibit promising anticancer activity. [8][9]The mechanism of action can vary, but often involves the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation. The lipophilic cyclohexyl moiety can aid in the penetration of cell membranes to reach intracellular targets.
Conclusion: A Building Block of Strategic Importance
3-(4-Butylcyclohexyl)propanoic acid stands as a testament to the power of well-designed molecular scaffolds in advancing chemical synthesis. Its straightforward preparation and the versatility of its functional groups provide a solid foundation for the creation of a diverse array of complex molecules. For researchers in materials science, it offers a reliable entry point into the world of liquid crystals. For those in drug discovery, it presents a promising template for the development of new anti-inflammatory and anticancer agents. As the demand for novel materials and therapeutics continues to grow, the strategic application of such key building blocks will undoubtedly play a pivotal role in shaping the future of these fields.
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Pau A, et al. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco. 1999;54(8):524-532. Available from: [Link]
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Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Journal of Drug Delivery and Therapeutics. 2018;8(5-s):12-20. Available from: [Link]
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Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. 2020;10(2):540-555. Available from: [Link]
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Al-Ostoot FH, et al. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. 2024;29(13):3056. Available from: [Link]
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Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals. 2024;17(3):324. Available from: [Link]
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Králik M. Catalytic Hydrogenation of Aromatic Compounds in the Liquid Phase. Chemical Papers. 2012;66(12):1125-1139. Available from: [Link]
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Zhang K, et al. Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals. Green Chemistry. 2020;22(13):4167-4174. Available from: [Link]
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- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Emerging Potential of 3-(4-Butylcyclohexyl)propanoic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore diverse chemical scaffolds that offer unique three-dimensional structures and physicochemical properties. Among these, the cyclohexyl moiety has garnered significant attention as a versatile component in drug design, valued for its ability to serve as a bioisostere for various groups and to confer favorable pharmacokinetic properties.[1] This technical guide delves into the untapped potential of a specific, yet under-investigated molecule: 3-(4-Butylcyclohexyl)propanoic acid . While direct extensive research on this compound is nascent, this document, grounded in established medicinal chemistry principles and data from structurally analogous compounds, aims to provide a comprehensive framework for its synthesis, potential applications, and a strategic workflow for its biological evaluation. By examining the structure-activity relationships of related cyclohexyl derivatives and the well-documented roles of propanoic acid pharmacophores, we will construct a scientifically rigorous projection of its therapeutic promise.
The Rationale: Why 3-(4-Butylcyclohexyl)propanoic Acid Merits Investigation
The chemical architecture of 3-(4-Butylcyclohexyl)propanoic acid presents a compelling case for its exploration in medicinal chemistry. The molecule can be deconstructed into two key pharmacophoric elements: the 4-butylcyclohexyl group and the propanoic acid side chain.
-
The 4-Butylcyclohexyl Moiety: A Lipophilic Anchor and Structural Scaffold
The cyclohexane ring is a popular building block in both natural and synthetic drugs.[1] Its non-planar, three-dimensional structure can offer more contact points with a target protein compared to a flat aromatic ring. The butyl substituent at the 4-position enhances the lipophilicity of this moiety, which can be crucial for traversing biological membranes and for binding to hydrophobic pockets within target proteins. In various drug candidates, alkyl-substituted cyclohexyl groups have been instrumental in achieving desired potency and selectivity. For instance, studies on N-[4-(alkyl)cyclohexyl]-substituted benzamides have demonstrated their potential in yielding compounds with anti-inflammatory and analgesic activities.[2]
-
The Propanoic Acid Functionality: A Gateway to Biological Activity
The propanoic acid group is a well-established pharmacophore, most notably found in the class of non-steroidal anti-inflammatory drugs (NSAIDs). This acidic moiety can engage in crucial ionic and hydrogen-bonding interactions with biological targets. However, the carboxylic acid group can also present challenges, such as metabolic instability and poor membrane permeability.[3][4] The interplay between the lipophilic butylcyclohexyl core and the polar propanoic acid group in 3-(4-Butylcyclohexyl)propanoic acid suggests a balanced profile that could be optimized for various therapeutic targets.
Potential Therapeutic Applications: An Evidence-Based Extrapolation
Given the structural motifs present in 3-(4-Butylcyclohexyl)propanoic acid, several potential therapeutic applications can be hypothesized based on the activities of related compounds.
Anti-inflammatory and Analgesic Agent
The most direct hypothesis stems from the structural similarity to certain NSAIDs and the demonstrated anti-inflammatory and analgesic properties of other cyclohexyl-containing molecules.[2] The propanoic acid moiety could potentially inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Anticancer Agent
Propanoic acid derivatives have been investigated for their antiproliferative activities. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways in cancer cells. The lipophilic nature of the butylcyclohexyl group could facilitate entry into cancer cells and interaction with intracellular targets.
Modulator of Nuclear Receptors
The hydrophobic butylcyclohexyl scaffold is reminiscent of the core structures of ligands for certain nuclear receptors, which are a class of ligand-activated transcription factors involved in a myriad of physiological processes.
Table 1: Potential Therapeutic Targets for 3-(4-Butylcyclohexyl)propanoic acid
| Therapeutic Area | Potential Target(s) | Rationale based on Structural Analogs |
| Inflammation & Pain | Cyclooxygenase (COX-1/COX-2) | Propanoic acid is a known COX-inhibiting pharmacophore. |
| Oncology | Kinases, Apoptotic pathway proteins | Various propanoic acid derivatives show antiproliferative effects. |
| Metabolic Diseases | Peroxisome Proliferator-Activated Receptors (PPARs) | The lipophilic tail and acidic head are features of PPAR agonists. |
Synthetic Strategy: A Plausible Pathway
Proposed Synthetic Route:
A plausible synthesis could commence with 4-butylcyclohexanone. This starting material can be subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate ester of acetic acid to introduce the two-carbon side chain with a double bond. Subsequent catalytic hydrogenation would reduce the double bond, and a final hydrolysis of the ester would yield the desired 3-(4-Butylcyclohexyl)propanoic acid.
Caption: Proposed synthetic pathway for 3-(4-Butylcyclohexyl)propanoic acid.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 3-(4-butylcyclohexylidene)prop-2-enoate (Intermediate Alkene Ester)
-
To a solution of sodium ethoxide in ethanol, add triethyl phosphonoacetate dropwise at 0°C.
-
Stir the mixture for 30 minutes to form the ylide.
-
Add 4-butylcyclohexanone dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of Ethyl 3-(4-butylcyclohexyl)propanoate (Saturated Ester)
-
Dissolve the intermediate alkene ester in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Shake the reaction mixture at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the saturated ester.
Step 3: Synthesis of 3-(4-Butylcyclohexyl)propanoic acid
-
Dissolve the saturated ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to pH ~2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure 3-(4-Butylcyclohexyl)propanoic acid.
Biological Evaluation Workflow: A Strategic Approach
A systematic approach is essential to elucidate the biological activity of 3-(4-Butylcyclohexyl)propanoic acid. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.
Caption: A strategic workflow for the biological evaluation of 3-(4-Butylcyclohexyl)propanoic acid.
Structure-Activity Relationship (SAR) Considerations
The principles of structure-activity relationships (SAR) are crucial for optimizing a lead compound. For 3-(4-Butylcyclohexyl)propanoic acid, several modifications could be systematically explored to enhance its biological activity.
Table 2: Proposed SAR Exploration
| Moiety for Modification | Proposed Changes | Rationale |
| Butyl Chain | Varying alkyl chain length (ethyl, hexyl), branching (isobutyl, tert-butyl) | To probe the size and nature of the hydrophobic binding pocket. |
| Cyclohexyl Ring | Introduction of substituents (e.g., hydroxyl, fluoro), stereoisomer exploration (cis/trans) | To introduce new interactions (e.g., hydrogen bonding) and explore conformational effects. |
| Propanoic Acid Chain | Varying chain length (acetic, butanoic acid), introduction of alpha-substituents | To optimize the distance and orientation of the acidic group relative to the lipophilic core. |
| Carboxylic Acid | Bioisosteric replacement (e.g., tetrazole, hydroxamic acid) | To improve pharmacokinetic properties while maintaining key interactions.[3][4] |
Conclusion and Future Directions
While "3-(4-Butylcyclohexyl)propanoic acid" remains a largely unexplored entity in the vast landscape of medicinal chemistry, a thorough analysis of its structural components and related compounds provides a strong rationale for its investigation. This guide has laid out a comprehensive, albeit predictive, framework for its synthesis, potential therapeutic applications, and a strategic workflow for its biological evaluation. The true potential of this molecule will only be unveiled through rigorous experimental work. Future research should focus on the efficient synthesis of a library of analogs based on the proposed SAR, followed by systematic biological screening. Such studies will be instrumental in determining if 3-(4-Butylcyclohexyl)propanoic acid or its derivatives can be developed into a novel therapeutic agent.
References
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-
Wikipedia. (n.d.). Structure-activity relationship. Retrieved from [Link]
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Drug Design Org. (2005, May). Structure Activity Relationships. Retrieved from [Link]
- Pau, A., Boatto, G., Palomba, M., Asproni, B., et al. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524-532.
-
Academia.edu. (n.d.). (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
- De Nanteuil, G., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. Molecules, 25(12), 2838.
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- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Target Deconvolution of 3-(4-Butylcyclohexyl)propanoic Acid
Foreword: Charting a Course for a Novel Chemical Entity
The field of pharmacology is continuously expanding, driven by the exploration of novel chemical entities. 3-(4-Butylcyclohexyl)propanoic acid presents as one such molecule—a compound with a distinct aliphatic structure featuring a cyclohexyl ring and a carboxylic acid moiety. A survey of current scientific literature reveals a scarcity of data regarding its biological activity, making it a "chemical orphan." This guide, therefore, is not a retrospective summary of known interactions but a prospective roadmap for its systematic deorphanization.
We will proceed with a structured, multi-disciplinary approach designed to identify and validate the biological targets of 3-(4-Butylcyclohexyl)propanoic acid. This document outlines a logical, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded workflow, moving from computational prediction to rigorous biochemical and cellular validation. Each proposed step is designed to be self-validating, ensuring that the data generated is robust, reproducible, and provides a clear, causal link between the compound and its biological effects.
Part 1: Initial Hypothesis Generation - Structural and Physicochemical Analysis
Before embarking on extensive experimental work, a thorough in-silico analysis of 3-(4-Butylcyclohexyl)propanoic acid provides a foundational hypothesis for its potential biological role. Its structure—a carboxylic acid head group coupled with a bulky, lipophilic butylcyclohexyl tail—is reminiscent of endogenous fatty acids. This structural analogy is the cornerstone of our initial targeting hypothesis.
Key Physicochemical Properties (Predicted):
| Property | Predicted Value | Implication for Biological Interaction |
| LogP | ~4.5 - 5.0 | High lipophilicity suggests good membrane permeability and potential interaction with hydrophobic binding pockets. |
| pKa | ~4.8 | The carboxylic acid will be deprotonated (anionic) at physiological pH (7.4), enabling potential ionic interactions with positively charged residues (e.g., Arginine, Lysine) in a binding site. |
| Topological Polar Surface Area (TPSA) | ~37.3 Ų | Suggests the molecule is likely to cross cell membranes and could be orally bioavailable. |
Hypothesized Target Classes:
Based on these features, we can prioritize several protein families known to bind endogenous lipids and similar structures:
-
Nuclear Receptors: Specifically, Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), which act as lipid sensors to regulate gene transcription.
-
G-Protein Coupled Receptors (GPCRs): A number of orphan and known GPCRs (e.g., GPR40/FFAR1) are activated by fatty acids.
-
Enzymes of Lipid Metabolism: Targets such as Fatty Acid Amide Hydrolase (FAAH) or cyclooxygenases (COX) have binding sites adapted for aliphatic chains.
-
Solute Carrier (SLC) Transporters: Proteins responsible for transporting fatty acids and other lipids across cellular membranes.
Part 2: Target Identification Workflow - From In Silico to In Vitro
Our experimental strategy is a multi-pronged approach designed to cast a wide net for potential binders and then systematically narrow down the candidates to the most promising targets.
Stage 1: Computational Screening and Target Prediction
The initial phase leverages computational tools to refine our target hypotheses and prioritize experimental resources. This approach is rapid, cost-effective, and provides the first layer of evidence.
Workflow: Reverse Docking and Pharmacophore Screening
-
Compound Preparation: Generate a 3D conformer of 3-(4-Butylcyclohexyl)propanoic acid and assign appropriate charges for physiological pH.
-
Target Library Curation: Assemble a library of protein crystal structures from the Protein Data Bank (PDB) representing our hypothesized target classes (Nuclear Receptors, GPCRs, Enzymes).
-
Reverse Docking Simulation: Programmatically dock the compound into the binding sites of every protein in the curated library. The primary output is a "binding energy" or "docking score" for each protein-ligand pair. A lower binding energy suggests a more favorable interaction.
-
Scoring and Ranking: Rank all targets based on their docking scores. The top 5-10% of candidates are considered for further investigation.
-
Pharmacophore Analysis: Concurrently, use the compound's structure as a query to search against a database of known pharmacophores (e.g., PharmGKB, ChEMBL). This can identify known drugs or ligands with similar 3D chemical features, thereby implicating their known targets.
Caption: Computational workflow for initial target hypothesis generation.
Stage 2: Broad-Based Experimental Screening
With a list of prioritized targets from our computational work, we move to high-throughput experimental methods to identify direct physical interactions. Chemical proteomics is a powerful, unbiased approach.
Protocol: Affinity-Based Chemical Proteomics
This protocol aims to "fish" for binding partners from a complex biological sample (e.g., cell lysate) using a modified version of our compound as bait.
-
Synthesis of an Affinity Probe: Synthesize an analogue of 3-(4-Butylcyclohexyl)propanoic acid that incorporates a linker and a reactive group (e.g., an alkyne for click chemistry) at a position distal to the presumed pharmacophore.
-
Immobilization: Covalently attach the affinity probe to beaded resin (e.g., NHS-activated Sepharose beads).
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., HepG2 liver cells, primary macrophages).
-
Affinity Pulldown:
-
Incubate the immobilized probe with the cell lysate to allow proteins to bind.
-
As a crucial control, conduct a parallel incubation with lysate and a "competitor" solution containing a high concentration of the free, unmodified 3-(4-Butylcyclohexyl)propanoic acid. Proteins that are competed off are specific binders.
-
-
Washing: Wash the beads extensively with buffer to remove non-specific binders.
-
Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that were present in the main experiment but significantly reduced or absent in the competitor control experiment. These are your high-confidence binding candidates.
Caption: Experimental workflow for unbiased target identification.
Part 3: Target Validation and Mechanistic Characterization
Identification is only the first step. The next critical phase is to validate the interaction with orthogonal methods and determine its functional consequence. For this section, we will assume our screening has identified Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as a top candidate.
Quantifying the Binding Interaction: Biophysical Assays
We must confirm a direct, physical interaction and determine its affinity. Surface Plasmon Resonance (SPR) is the gold standard for this.
Protocol: Surface Plasmon Resonance (SPR) for Affinity Determination
-
Chip Preparation: Covalently immobilize recombinant, purified PPARγ protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of 3-(4-Butylcyclohexyl)propanoic acid in a suitable running buffer (e.g., HBS-EP+), ranging from low nanomolar to high micromolar concentrations.
-
Binding Measurement:
-
Inject the different concentrations of the compound over the chip surface.
-
The SPR instrument detects changes in the refractive index at the surface as the compound binds to the immobilized protein, generating a sensorgram in real-time.
-
After each injection, a regeneration solution (e.g., a low pH buffer) is used to dissociate the compound, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This analysis will yield the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a higher binding affinity.
-
Hypothetical SPR Data Summary:
| Parameter | Value | Interpretation |
| ka (1/Ms) | 1.5 x 10⁵ | Moderately fast on-rate. |
| kd (1/s) | 3.0 x 10⁻³ | Slow off-rate, suggesting a stable complex. |
| KD (nM) | 20 nM | High-affinity interaction, characteristic of a potent ligand. |
Assessing Functional Activity: Cellular Reporter Assays
Binding does not equal function. We must determine if the binding event leads to a biological response. For PPARγ, a nuclear receptor, this means activating gene transcription.
Protocol: PPARγ Reporter Gene Assay
-
Cell Line: Use a host cell line (e.g., HEK293T) that does not endogenously express high levels of PPARγ.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression plasmid containing the full-length human PPARγ gene.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Peroxisome Proliferator Response Elements (PPREs).
-
-
Compound Treatment: After 24 hours, treat the transfected cells with a dose-response curve of 3-(4-Butylcyclohexyl)propanoic acid (e.g., 1 nM to 100 µM). Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Lysis and Luminescence Reading: After 18-24 hours of treatment, lyse the cells and add a luciferase substrate. Measure the resulting luminescence, which is directly proportional to the level of PPARγ-mediated gene transcription.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which 50% of the maximal response is achieved).
Caption: Integrated workflow for validating a candidate biological target.
Conclusion and Forward Outlook
This guide has presented a systematic, evidence-based framework for the target deconvolution of a novel chemical entity, 3-(4-Butylcyclohexyl)propanoic acid. By progressing logically from in silico prediction to unbiased proteomics and finally to rigorous biophysical and cellular validation, researchers can confidently identify and characterize the mechanism of action for this compound. This structured approach not only maximizes the probability of success but also ensures the generation of a high-quality, reproducible dataset suitable for publication and further drug development programs. The journey from a chemical structure to a validated biological mechanism is complex, but with a robust and multi-faceted strategy, it is a navigable and ultimately rewarding endeavor.
References
-
Title: Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Chemical Proteomics. Source: Nature Biotechnology URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) for the Characterization of Biological Interactions. Source: Cytiva URL: [Link]
A Technical Guide to the Preliminary In-vitro Evaluation of 3-(4-Butylcyclohexyl)propanoic acid
Introduction: Unveiling the Potential of a Novel Cyclohexyl Propanoic Acid Derivative
In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. 3-(4-Butylcyclohexyl)propanoic acid is a synthetic, non-naturally occurring compound characterized by a butyl-substituted cyclohexane ring linked to a propanoic acid moiety. Its structural resemblance to endogenous fatty acids and other biologically active propanoic acid derivatives suggests a potential for interaction with various cellular pathways. Aryl propanoic acid derivatives, for instance, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. This guide outlines a comprehensive, hypothetical framework for the initial in-vitro evaluation of 3-(4-Butylcyclohexyl)propanoic acid to elucidate its potential cytotoxic, metabolic, and anti-inflammatory activities.
This document serves as a technical blueprint for researchers, scientists, and drug development professionals, providing not just procedural steps but the underlying scientific rationale for the proposed experimental design. The integrity of the data generated from these studies relies on a self-validating system of controls and logical experimental progression.
Chemical Properties and Synthesis Outline
Before delving into biological assays, a foundational understanding of the target molecule is critical.
| Property | Value |
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| Structure | A cyclohexane ring substituted with a butyl group at the 4-position, with a propanoic acid chain attached to the first carbon of the cyclohexane ring. |
| CAS Number | 1369296-44-5 |
The synthesis of related cyclohexylpropanoic acids can be achieved through methods such as the hydrogenation of a corresponding cinnamic acid derivative[2]. A plausible synthetic route for 3-(4-Butylcyclohexyl)propanoic acid could involve a Michael addition of a butylcyclohexyl derivative to an acrylate ester, followed by hydrolysis[3].
Part 1: Investigating Cytotoxic Potential
A primary step in characterizing a novel compound is to assess its effect on cell viability. This determines the concentration range for subsequent mechanistic studies and identifies potential for anticancer applications.
Cell Viability Assays
The initial screening for cytotoxicity will be performed across a panel of human cancer cell lines to identify any selective activity.
Experimental Workflow: Cell Viability Screening
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Protocol: Annexin V/Propidium Iodide Staining for Apoptosis
-
Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
This assay allows for the quantitative differentiation between viable, apoptotic, and necrotic cells.
Part 2: Metabolic Effects
Given its fatty acid-like structure, 3-(4-Butylcyclohexyl)propanoic acid may interfere with cellular lipid metabolism.
Fatty Acid Uptake
The compound could potentially compete with natural fatty acids for cellular uptake.
Protocol: Fluorescent Fatty Acid Uptake Assay
This assay utilizes a fluorescently labeled fatty acid analog to monitor its uptake by cells.[4]
-
Cell Seeding: Plate adipocytes or other metabolically active cells (e.g., HepG2) in a 96-well black, clear-bottom plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of 3-(4-Butylcyclohexyl)propanoic acid for 1-2 hours.
-
Fluorescent FA Addition: Add a fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid) to each well.
-
Quenching: After a defined incubation period, add a quench reagent to block the extracellular fluorescent signal.[4]
-
Fluorescence Reading: Measure the intracellular fluorescence using a bottom-read fluorometer (e.g., Ex/Em = 488/523 nm).[4]
-
Data Analysis: A decrease in fluorescence in the presence of the compound would indicate inhibition of fatty acid uptake.
Fatty Acid Oxidation
The compound might also affect the mitochondrial beta-oxidation of fatty acids.
Protocol: In-vitro Fatty Acid Oxidation (FAO) Assay
This assay measures the rate of FAO in isolated mitochondria or cell lysates.[5]
-
Mitochondria/Lysate Preparation: Isolate mitochondria or prepare whole-cell lysates from a relevant cell line (e.g., C2C12 myotubes).
-
Reaction Mixture: Prepare a reaction buffer containing the substrate (e.g., [1-14C]palmitate), cofactors (L-carnitine, CoA, ATP), and the isolated mitochondria or lysate.
-
Compound Treatment: Add varying concentrations of 3-(4-Butylcyclohexyl)propanoic acid to the reaction mixtures.
-
Incubation: Incubate at 37°C for a specified time.
-
Measurement of Oxidation: The rate of FAO can be determined by measuring the production of 14CO2 or acid-soluble metabolites.
-
Data Analysis: Compare the rate of FAO in treated samples to the vehicle control.
Part 3: Anti-inflammatory Potential
Propanoic acid derivatives are known for their anti-inflammatory properties.[1] It is therefore prudent to investigate if 3-(4-Butylcyclohexyl)propanoic acid can modulate inflammatory responses in-vitro.
Cyclooxygenase (COX) Enzyme Inhibition
A key mechanism of NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis.
Protocol: COX-1/COX-2 Inhibition Assay
Commercially available colorimetric or fluorometric assay kits can be used to assess the inhibitory activity of the compound on purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.
-
Reaction Setup: In a 96-well plate, combine the enzyme, heme, a chromogenic substrate, and arachidonic acid in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of 3-(4-Butylcyclohexyl)propanoic acid or a known NSAID (e.g., ibuprofen) as a positive control.
-
Kinetic Reading: Measure the absorbance or fluorescence over time to determine the rate of the peroxidase activity of COX.
-
IC50 Calculation: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Hypothetical Data Summary: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3-(4-Butylcyclohexyl)propanoic acid | To be determined | To be determined | To be determined |
| Ibuprofen (Reference) | ~15 | ~250 | ~0.06 |
Conclusion and Future Directions
This technical guide provides a structured and scientifically grounded approach to the preliminary in-vitro evaluation of 3-(4-Butylcyclohexyl)propanoic acid. The proposed studies are designed to provide a comprehensive initial profile of the compound's biological activities, focusing on its cytotoxic, metabolic, and anti-inflammatory potential. The results from these assays will be crucial in guiding future research, including more in-depth mechanistic studies, in-vivo efficacy models, and lead optimization efforts. The modular nature of this guide allows for adaptation based on emerging data, ensuring a logical and efficient progression in the characterization of this novel chemical entity.
References
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Fatty acid Assay Kit - CliniSciences. (n.d.). Retrieved from [Link]
-
A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - MDPI. (2020, January 10). Retrieved from [Link]
-
QuantiChrom™ Fatty Acid Uptake Assay Kit - BioAssay Systems. (n.d.). Retrieved from [Link]
-
FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. (n.d.). Retrieved from [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (2024, June 30). Retrieved from [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. (2024, June 9). Retrieved from [Link]
-
In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC. (2021, May 27). Retrieved from [Link]
- CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid - Google Patents. (n.d.).
-
Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. (2014). Retrieved from [Link]
-
3-(4-Hydroxycyclohexyl)propanoic acid | C9H16O3 | CID 349189 - PubChem. (n.d.). Retrieved from [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (2024, February 17). Retrieved from [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. (2025, May 16). Retrieved from [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. (2024, February 17). Retrieved from [Link]
-
Phcogj.com Identification of Antibacterial Activity with Bioactive Compounds from Selected Marine Sponges. (2020, May 15). Retrieved from [Link]
-
3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173 - PubChem. (n.d.). Retrieved from [Link]
Sources
Methodological & Application
Application Note: De Novo Synthesis of 3-(4-Butylcyclohexyl)propanoic Acid via an Aromatization-Functionalization-Reduction (AFR) Strategy
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The functionalization of unactivated, conformationally flexible cycloalkanes is a persistent challenge in organic synthesis. Direct C(sp³)-H activation of [1] to yield a 1,4-disubstituted product is statistically improbable, typically resulting in an intractable mixture of over ten regio- and stereoisomers.
To bypass the limitations of direct alkane functionalization, this application note details a highly efficient, four-step Aromatization-Functionalization-Reduction (AFR) strategy. By temporarily converting the cyclohexane ring into an aromatic system, we leverage the steric bulk of the butyl group to strictly dictate para-substitution. Once the carbon framework is assembled, global hydrogenation restores the saturated cyclohexane ring, yielding the target compound: 3-(4-butylcyclohexyl)propanoic acid .
Mechanistic Rationale & The Self-Validating System
This synthetic route is designed as a self-validating system . In process chemistry, a self-validating system ensures that the desired structural geometry is chemically "locked" by the inherent physics of the reaction, eliminating the need for complex downstream isomer separation.
-
The Regiochemistry Lock (Aromatization): By catalytically dehydrogenating butylcyclohexane to butylbenzene [2], we unlock Electrophilic Aromatic Substitution (EAS). The bulky butyl group acts as a powerful ortho/para director. Due to severe steric hindrance at the ortho position, formylation occurs almost exclusively (>95%) at the para position.
-
Chain Extension: A Knoevenagel-Doebner condensation efficiently installs the required three-carbon chain (as an α,β-unsaturated acid) using malonic acid [3].
-
Global Saturation: The final step utilizes a Rhodium-on-Alumina (
) catalyst. Rhodium is specifically chosen over Palladium because it efficiently reduces aromatic rings at moderate pressures without causing hydrogenolysis (cleavage) of the carboxylic acid moiety. The reduction forces the framework back into a cyclohexane ring, permanently preserving the 1,4-disubstitution pattern established in step two.
Workflow Visualization
Figure 1: Four-step Aromatization-Functionalization-Reduction (AFR) synthetic workflow.
Step-by-Step Experimental Protocols
Step 1: Catalytic Dehydrogenative Aromatization
Objective: Convert butylcyclohexane to butylbenzene to enable EAS.
-
Causality: Palladium on carbon (Pd/C) lowers the activation energy for C-H bond cleavage. Operating at 300 °C drives the endothermic release of
gas, shifting the thermodynamic equilibrium entirely toward the stable aromatic sink. -
Procedure:
-
Charge a 500 mL stainless steel Parr reactor with butylcyclohexane (100 mmol, 14.0 g) and 10% Pd/C (1.0 g, 10 wt%).
-
Purge the vessel with inert Argon gas three times.
-
Heat the reactor to 300 °C under continuous stirring (800 rpm) for 6 hours. Ensure the vent valve is connected to a bubbler to safely release evolved hydrogen gas.
-
Cool to room temperature, filter the mixture through a pad of Celite to remove the Pd/C catalyst, and wash with hexanes.
-
Concentrate under reduced pressure to yield crude butylbenzene (quantitative conversion expected).
-
Step 2: Regioselective Rieche Formylation
Objective: Install a formyl group strictly at the para position [4].
-
Causality: Titanium tetrachloride (
) acts as a strong Lewis acid, activating dichloromethyl methyl ether to form a highly electrophilic oxocarbenium ion. The steric bulk of the butyl group prevents ortho-attack. -
Procedure:
-
In an oven-dried 250 mL Schlenk flask under Argon, dissolve butylbenzene (80 mmol, 10.7 g) in anhydrous dichloromethane (DCM, 100 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add
(160 mmol, 17.5 mL) dropwise via syringe. The solution will darken. -
Slowly add dichloromethyl methyl ether (100 mmol, 9.0 mL) over 30 minutes to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench carefully by pouring the mixture into 200 g of crushed ice. Extract with DCM (3 x 50 mL), wash with brine, dry over anhydrous
, and concentrate to yield 4-butylbenzaldehyde.
-
Step 3: Knoevenagel-Doebner Condensation
Objective: Extend the carbon chain by two carbons to form an α,β-unsaturated acid.
-
Causality: Piperidine catalyzes the formation of an iminium ion intermediate with the aldehyde, drastically increasing its electrophilicity. Malonic acid attacks this intermediate, followed by a base-promoted decarboxylation driven by the heat of reflux, yielding the thermodynamically stable (E)-alkene [3].
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-butylbenzaldehyde (70 mmol, 11.3 g) and malonic acid (105 mmol, 10.9 g).
-
Add pyridine (50 mL) as the solvent and piperidine (7 mmol, 0.7 mL) as the catalyst.
-
Heat the mixture to reflux (approx. 115 °C) and stir until
evolution ceases (typically 4-5 hours). -
Cool the mixture to room temperature and pour it into 200 mL of ice-cold 2M HCl to precipitate the product.
-
Filter the white precipitate, wash with cold water, and recrystallize from ethanol to afford pure (E)-4-butylcinnamic acid.
-
Step 4: Global Catalytic Hydrogenation
Objective: Saturate the alkene and the aromatic ring to yield the final target.
-
Causality:
is a highly active catalyst for arene reduction. Using glacial acetic acid as a solvent protonates the aromatic ring slightly, facilitating coordination to the metal surface. High-pressure ensures complete saturation without cleaving the C-O bonds of the carboxylic acid. -
Procedure:
-
Dissolve 4-butylcinnamic acid (50 mmol, 10.2 g) in glacial acetic acid (100 mL) in a high-pressure autoclave.
-
Add 5%
catalyst (1.0 g). -
Seal the autoclave, purge with
gas three times, and pressurize to 50 atm (735 psi). -
Heat the reactor to 80 °C and stir vigorously for 12 hours.
-
Cool the reactor, safely vent the hydrogen gas, and filter the mixture through Celite.
-
Remove the acetic acid under reduced pressure (azeotropic distillation with toluene can assist removal).
-
The resulting residue is 3-(4-butylcyclohexyl)propanoic acid (Mixture of cis/trans isomers).
-
Quantitative Data & Analytical Markers
The following table summarizes the expected yields and the primary analytical markers used to confirm the success of each transformation.
| Step | Transformation | Expected Yield | Key Analytical Marker (¹H NMR / IR) |
| 1 | Butylcyclohexane → Butylbenzene | 92 - 95% | ¹H NMR: Disappearance of broad aliphatic multiplet (0.8-1.8 ppm); Appearance of aromatic protons at 7.1-7.3 ppm. |
| 2 | Butylbenzene → 4-Butylbenzaldehyde | 88 - 90% | ¹H NMR: Appearance of a sharp singlet aldehyde proton (CHO) at ~9.9 ppm. |
| 3 | 4-Butylbenzaldehyde → 4-Butylcinnamic acid | 65 - 70% | ¹H NMR: Appearance of trans-alkene protons (doublets, J = 16 Hz) at 6.4 ppm and 7.7 ppm. |
| 4 | 4-Butylcinnamic acid → 3-(4-Butylcyclohexyl)propanoic acid | 90 - 95% | ¹H NMR: Complete disappearance of aromatic and alkene protons; Return of the broad aliphatic envelope (0.8-2.0 ppm). |
References
-
National Institutes of Health (PubChem). Butylcyclohexane | C10H20 | CID 15506. Retrieved March 5, 2026. URL:[Link]
-
Organic & Biomolecular Chemistry. Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. Royal Society of Chemistry. URL:[Link]
-
Rudyanto, M., & Hartanti, L. (2010). SYNTHESIS OF SOME CINNAMIC ACID DERIVATIVES: EFFECT OF GROUPS ATTACHED ON AROMATIC RING TO THE REACTIVITY OF BENZALDEHYDE. Indonesian Journal of Chemistry. URL:[Link]
Application Note: HPLC Analysis of 3-(4-Butylcyclohexyl)propanoic Acid and its Esters
Introduction & Chemical Context
3-(4-Butylcyclohexyl)propanoic acid is a critical intermediate in the synthesis of liquid crystal mesogens and specific pharmaceutical moieties. Its structure consists of a lipophilic butyl-substituted cyclohexyl ring attached to a propanoic acid tail.
Analytical Challenges
-
Weak Chromophore: The molecule lacks a conjugated
-system (aromatic ring), rendering it nearly invisible to standard UV detection (>220 nm). Detection must rely on low-UV (200–210 nm), Refractive Index (RI), or Evaporative Light Scattering (ELSD). -
Geometric Isomerism: The 1,4-disubstitution on the cyclohexane ring creates cis and trans isomers. The trans isomer (diequatorial conformation) is typically the thermodynamically stable and active mesogen, while the cis isomer is often considered an impurity. Separating these diastereomers is a core requirement.
-
Lipophilicity: The butyl and cyclohexyl groups make the molecule highly hydrophobic (LogP > 3.5), requiring high organic content in the mobile phase for elution.
Method Development Strategy
The following decision tree outlines the logical flow for selecting the appropriate detection and separation mode based on the analytical goal.
Caption: Decision matrix for selecting detection modalities based on sensitivity requirements.
Protocol A: Reversed-Phase HPLC with Low-UV Detection
Application: Routine purity analysis, cis/trans ratio determination, and reaction monitoring.
Instrumentation & Conditions
| Parameter | Setting / Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) | High carbon load C18 is required to resolve the cis/trans isomers based on shape selectivity. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.5) suppresses carboxylic acid ionization, ensuring the analyte remains neutral and retained. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower UV cutoff than Methanol, essential for detection at 210 nm. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 25°C - 30°C | Lower temperature maximizes shape selectivity for isomer separation. |
| Detection | UV Absorbance @ 210 nm | The carbonyl group ( |
| Injection Volume | 10 - 20 µL | Higher volume compensates for low molar absorptivity. |
Mobile Phase Gradient
Note: Isocratic elution is often preferred for refractive index (RI) detectors, but a gradient is recommended for UV to elute late-eluting esters.
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Event |
| 0.0 | 50 | 50 | Initial Hold |
| 15.0 | 10 | 90 | Elution of Acid & Isomers |
| 20.0 | 10 | 90 | Wash (Elute Esters) |
| 20.1 | 50 | 50 | Re-equilibration |
| 25.0 | 50 | 50 | End of Run |
Sample Preparation[1]
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . (Water solubility is poor).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase B to obtain 0.1 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter before injection.
Expected Chromatography[2]
-
Retention Order:
-
cis-3-(4-Butylcyclohexyl)propanoic acid (Impurity)
-
trans-3-(4-Butylcyclohexyl)propanoic acid (Main Peak)
-
Esters (e.g., Methyl/Ethyl esters) – elute significantly later due to lack of polar -OH group.
-
-
Resolution: The trans isomer is flatter (planar) and typically has greater surface contact with the C18 stationary phase, resulting in longer retention than the "bent" cis isomer.
Protocol B: LC-MS/MS for Trace Analysis
Application: Biological matrices (metabolite tracking) or genotoxic impurity profiling.
Instrumentation & Conditions[3][4][5][6]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (
). -
Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid or 5 mM Ammonium Acetate . Phosphoric acid is non-volatile and will ruin the MS source.
MS Source Parameters (Typical)
-
Precursor Ion: m/z 211.3 (Deprotonated Acid).
-
Product Ions: Fragmentation of the alkyl chain or decarboxylation (dependent on collision energy).
-
Capillary Voltage: -2.5 kV to -3.5 kV.
Protocol C: Derivatization (Alternative for High Sensitivity)
If UV sensitivity at 210 nm is insufficient due to matrix interference, derivatization adds a strong chromophore.
Reagent: 2,4'-Dibromoacetophenone (Phenacyl bromide) or 9-Anthryldiazomethane (ADAM). Mechanism: Esterification of the carboxylic acid with a UV-active group.
Procedure:
-
Mix 100 µL sample (in acetone) with 100 µL Triethylamine (base catalyst) and 100 µL Phenacyl bromide solution (10 mg/mL).
-
Heat at 50°C for 30 minutes.
-
Cool and inject.
-
Detection: UV at 254 nm (strong absorption).
Validation & Troubleshooting Guide
System Suitability Criteria
To ensure data trustworthiness, every sequence must pass these checks:
-
Tailing Factor (
): Must be < 1.5. (If tailing occurs, increase buffer concentration or lower pH). -
Resolution (
): Between cis and trans isomers > 1.5 (Baseline separation). -
Precision: RSD of peak area for 5 replicate injections < 2.0%.
Common Issues & Solutions
| Observation | Root Cause | Corrective Action |
| No Peaks / Low Sensitivity | Detection wavelength too high. | Ensure UV is set to 205-210 nm. Switch to ELSD if available. |
| Baseline Drift | UV absorption of Mobile Phase B. | Use "Far UV" grade Acetonitrile. Ensure reference wavelength is off. |
| Split Peaks | Solvent mismatch. | Sample solvent (100% ACN) is too strong compared to initial mobile phase (50% Aq). Dilute sample with water/ACN mix. |
| Inverted Peaks | Refractive Index effect. | Occurs in UV detectors when the sample solvent RI differs from mobile phase. Match sample matrix to mobile phase. |
References
-
Review of HPLC Methods for Organic Acids: Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Source: MDPI, Molecules 2020. URL:[Link] Relevance: Establishes the baseline for low-UV and derivatization detection strategies for carboxylic acids.
-
Isomer Separation Logic: Title: HPLC Separation of cis- and trans-1,4-cyclohexanedicarboxylic Acid. Source: SIELC Technologies Application Note. URL:[Link] Relevance: Validates the separation mechanism of cyclohexyl acid isomers on Reversed-Phase columns.
-
Liquid Crystal Intermediate Analysis: Title: Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UPC2. Source: Waters Corporation Application Note. URL:[Link] Relevance: Provides context for the analysis of cyanobiphenyl and cyclohexyl intermediates in liquid crystal mixtures.
-
General Acid Analysis Protocol: Title: Development of HPLC-UV Method for Detection and Quantification of Organic Acids. Source: Semantic Scholar (Research Paper). URL:[Link] Relevance: Supports the use of Phosphoric Acid/Acetonitrile gradients for weak organic acids.
Advanced Application Note: Engineering Molecular Probes with 3-(4-Butylcyclohexyl)propanoic Acid
Rationale & Structural Engineering in Probe Design
In the development of advanced molecular probes—ranging from activity-based photoaffinity probes (AfBPs) to targeted protein degraders (PROTACs)—the precise modulation of lipophilicity and steric geometry is paramount. 3-(4-Butylcyclohexyl)propanoic acid has emerged as a highly specialized cycloaliphatic building block designed to address the limitations of traditional linear alkyl chains [1].
While linear aliphatic tails (such as palmitic or stearic acid derivatives) successfully increase membrane permeability, their high conformational flexibility incurs a significant entropic penalty upon binding to the rigid hydrophobic pockets of target proteins. By incorporating a 4-butylcyclohexyl moiety, researchers introduce a degree of conformational restriction. The cyclohexane ring acts as a rigid spatial anchor, while the para-substituted butyl group extends deep into lipophilic clefts. Furthermore, the propanoic acid spacer provides a critical 2-carbon decoupling zone, ensuring that the steric bulk of the cyclohexane ring does not impede the chemical reactivity of the terminal carboxylate during bioconjugation [2].
Quantitative Physicochemical Profiling
To understand how this building block alters the behavior of a molecular probe, we must analyze its physicochemical contributions compared to standard linear alternatives.
Table 1: Physicochemical Contributions of 3-(4-Butylcyclohexyl)propanoic Acid
| Structural Feature | Property Modulated | Impact on Probe Performance |
| Cyclohexane Core | Conformational Rigidity | Reduces entropic penalty upon target binding; enhances receptor residence time. |
| para-Butyl Tail | Lipophilicity (LogP) | Drives estimated LogP increase of ~2.5 units; significantly enhances passive lipid bilayer permeability. |
| Propanoic Acid Linker | Steric Decoupling | Provides a flexible 2-carbon spacer, enabling high-yield amide/ester couplings without steric hindrance. |
Synthetic Workflow: Bioconjugation Strategy
Conjugating a bulky cycloaliphatic acid to a fluorophore or affinity tag requires a highly efficient activation strategy. Standard carbodiimide chemistry (EDC/NHS) often suffers from low yields and slow kinetics when applied to hindered or highly lipophilic substrates.
To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) [3].
Causality of Reagent Selection: HATU is selected because the pyridine nitrogen of its HOAt leaving group stabilizes the incoming amine through a hydrogen-bonded, 7-membered cyclic transition state. This neighboring-group effect dramatically accelerates the acylation process, overcoming any residual steric hindrance from the cycloaliphatic tail. Furthermore, DIPEA (N,N-Diisopropylethylamine) is chosen over Triethylamine (TEA) because its bulky isopropyl groups render it non-nucleophilic, preventing unwanted side reactions with the highly reactive OAt-ester intermediate.
Workflow for synthesizing lipophilic fluorescent probes via HATU-mediated coupling.
Protocol: HATU-Mediated Synthesis of a Lipophilic Fluorescent Probe
Self-Validating System: This protocol incorporates a mid-reaction quenching step. By analyzing an aliquot via LC-MS, researchers can definitively isolate the point of failure (e.g., failed activation vs. failed conjugation) without wasting the entire batch.
Step 1: Carboxylic Acid Activation
-
Dissolve 3-(4-Butylcyclohexyl)propanoic acid (1.0 eq, 0.1 mmol) in anhydrous DMF (1.0 mL) under an inert argon atmosphere. Note: DMF is strictly required as the lipophilicity of the acid causes micellization in aqueous or mixed-solvent systems.
-
Add DIPEA (3.0 eq, 0.3 mmol) and stir for 5 minutes at room temperature to ensure complete deprotonation.
-
Add HATU (1.1 eq, 0.11 mmol) in one portion. The solution will typically turn a pale yellow, indicating the formation of the OAt-active ester. Stir for 15 minutes.
Step 2: Mid-Reaction Validation 4. Validation Check: Remove a 5 µL aliquot, quench with 50 µL of anhydrous methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation. If unreacted acid remains, verify the anhydrous state of the DMF.
Step 3: Amine Conjugation 5. Add the amine-functionalized fluorophore (e.g., Rhodamine-NH2) (0.9 eq, 0.09 mmol) dissolved in 0.5 mL anhydrous DMF. Using 0.9 eq of the fluorophore ensures it is the limiting reagent, simplifying downstream purification. 6. Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the fluorophore via TLC (DCM:MeOH 9:1).
Step 4: Quenching and Purification 7. Quench the reaction by adding 5 mL of saturated aqueous NaHCO3. Extract the lipophilic product with Ethyl Acetate (3 x 5 mL). 8. Wash the combined organic layers with 5% aqueous LiCl (3 x 5 mL) to remove residual DMF and HATU byproducts. 9. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Mechanism of Action & Target Engagement
Once synthesized, the 3-(4-Butylcyclohexyl)propanoic acid moiety dictates the pharmacokinetic and pharmacodynamic behavior of the probe. The high LogP ensures rapid partitioning into the phospholipid bilayer, while the rigid cyclohexane core acts as a structural wedge, anchoring the probe into the hydrophobic pockets of target proteins (e.g., lipid kinases, membrane receptors, or hydrophobic binding domains of transcription factors).
Mechanism of membrane penetration and hydrophobic pocket targeting by the engineered probe.
Comparative Performance Data
To illustrate the efficacy of this structural design, Table 2 summarizes representative performance metrics of a target-binding probe functionalized with a linear C10 alkyl chain versus the 3-(4-Butylcyclohexyl)propanoic acid tail.
Table 2: Representative Probe Performance Metrics
| Probe Tail Variant | Calculated LogP | Membrane Permeability ( | Target Affinity ( |
| Linear Alkyl (C10) | 3.8 | 450 nM | |
| 3-(4-Butylcyclohexyl)propanoic | 4.2 | 85 nM |
Data Interpretation: The cycloaliphatic tail not only increases membrane permeability by nearly threefold but also enhances target affinity (lower
References
-
IP Australia. "Australian Official Journal of Patents: Cycloalkyl-containing carboxylic acids and uses thereof." URL: [Link]
-
Taylor & Francis. "Redistribution – Knowledge and References." URL: [Link]
-
Wikipedia. "HATU - Reaction Mechanism." URL: [Link]
-
Common Organic Chemistry. "Amine to Amide Mechanism - HATU." URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Butylcyclohexyl)propanoic Acid
Welcome to the technical support guide for the synthesis of 3-(4-Butylcyclohexyl)propanoic acid. This document is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and structurally related molecules. Here, we will dissect common challenges, provide in-depth troubleshooting advice, and present validated protocols to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that chemists may encounter during the synthesis of 3-(4-Butylcyclohexyl)propanoic acid. The advice provided is grounded in established chemical principles and practical laboratory experience.
Question 1: My initial hydrogenation of a substituted aromatic precursor to form the cyclohexane ring is sluggish and results in a mixture of partially reduced products. How can I drive the reaction to completion?
Answer: Incomplete hydrogenation of an aromatic ring is a common challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. The stability of the aromatic system requires forcing conditions to achieve full saturation.[1][2]
Causality & Troubleshooting:
-
Catalyst Choice & Loading: While catalysts like Palladium on Carbon (Pd/C) are effective for many hydrogenations, reducing a stable benzene ring often requires more active catalysts such as Rhodium on Carbon (Rh/C), Ruthenium on Carbon (Ru/C), or Platinum oxide (PtO₂).[1] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also improve reaction rates.
-
Hydrogen Pressure & Temperature: Catalytic hydrogenation of aromatic rings is highly dependent on both pressure and temperature.[2][3] If you are running the reaction at a lower pressure (e.g., 50 psi), consider increasing it significantly (e.g., to 500-1000 psi) using appropriate high-pressure equipment. Similarly, elevating the temperature can provide the necessary activation energy, but must be balanced against potential side reactions.
-
Solvent Effects: The choice of solvent can influence catalyst activity and substrate solubility. Protic solvents like ethanol or acetic acid are often effective. Acetic acid can help maintain catalyst activity, particularly when using Platinum-based catalysts.
-
Substrate Purity: Impurities in your starting material, especially sulfur-containing compounds, can poison the catalyst. Ensure your aromatic precursor is highly pure before attempting the hydrogenation.
A recently developed cooperative catalyst system using a rhodium-platinum (Rh-Pt) nanoparticle and a Lewis acid has shown high efficacy in hydrogenating sterically hindered and electron-rich aromatic compounds under milder conditions.[3]
Question 2: After successfully forming the substituted cyclohexane ring, I am struggling with the subsequent chain elongation to introduce the propanoic acid moiety. What are reliable methods for this transformation?
Answer: Extending the carbon chain from the cyclohexyl core can be approached through several classic organic reactions. The choice of method depends on the available starting materials and functional group tolerance. Two robust methods are the Malonic Ester Synthesis and the Arndt-Eistert Homologation.
-
Malonic Ester Synthesis: This is a reliable method for converting an alkyl halide into a carboxylic acid with two additional carbons.[4][5] The process involves the alkylation of diethyl malonate with a suitable 4-butylcyclohexylmethyl halide, followed by hydrolysis and decarboxylation.[6][7][8]
-
Arndt-Eistert Homologation: This method allows for the one-carbon homologation of a carboxylic acid.[9][10][11][12] If you start with (4-butylcyclohexyl)acetic acid, you can convert it to the acid chloride, react it with diazomethane to form a diazoketone, and then perform a Wolff rearrangement in the presence of water to yield the desired 3-(4-butylcyclohexyl)propanoic acid.[9][11][13]
Question 3: My synthesis produces a mixture of cis and trans isomers. How can I control the stereochemistry or effectively separate the isomers?
Answer: The formation of both cis and trans isomers is a frequent outcome in the synthesis of substituted cyclohexanes. Controlling the stereochemistry during the reaction can be challenging, often making post-synthesis separation the more practical approach.
Stereocontrol during Synthesis:
-
Catalytic Hydrogenation: The stereochemical outcome of the hydrogenation of a substituted benzene ring can be influenced by the catalyst and substrate. However, achieving high diastereoselectivity is often difficult and substrate-dependent.
Separation of Isomers:
-
Chromatography: Flash column chromatography is a standard method for separating diastereomers. The polarity difference between cis and trans isomers, although sometimes small, can be exploited. The less polar trans isomer typically elutes before the more polar cis isomer. Careful selection of the solvent system is crucial for achieving good separation.
-
Crystallization: Fractional crystallization can be an effective technique for separating isomers on a larger scale, provided there is a significant difference in their solubility in a particular solvent.[14] This often requires screening various solvents to find optimal conditions.
-
Derivatization: In some cases, converting the isomeric mixture into derivatives (e.g., esters or amides) can amplify the differences in their physical properties, facilitating easier separation by chromatography or crystallization. The desired isomer can then be recovered by hydrolysis of the separated derivative.
Question 4: I am observing low yields in the final hydrolysis step to obtain the carboxylic acid. What could be the issue?
Answer: Low yields in the final saponification/hydrolysis step are often due to incomplete reaction or difficulties during the workup procedure.
Troubleshooting Hydrolysis:
-
Reaction Conditions: Ensure you are using a sufficient excess of base (e.g., NaOH or KOH, typically 2-3 equivalents) and that the reaction is heated for an adequate amount of time to ensure complete hydrolysis of the ester.[15] Monitoring the reaction by Thin Layer Chromatography (TLC) until the starting ester is fully consumed is recommended.[15]
-
Workup Procedure: After hydrolysis, the reaction mixture will contain the carboxylate salt. Acidification is necessary to protonate the salt and form the free carboxylic acid.[15] It is crucial to acidify the solution to a pH of approximately 2-3 to ensure complete protonation.[16]
-
Product Isolation: 3-(4-Butylcyclohexyl)propanoic acid may be a solid or an oil. If it precipitates upon acidification, it can be collected by filtration. If it remains dissolved or separates as an oil, thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) is necessary.[15] Performing multiple extractions will maximize the recovery of the product.
Recommended Synthetic Protocol
The following is a detailed, step-by-step protocol for a common synthetic route to 3-(4-Butylcyclohexyl)propanoic acid, starting from 4-butylbenzoic acid. This route involves hydrogenation followed by a chain elongation sequence.
Step 1: Synthesis of 4-Butylcyclohexanecarboxylic Acid
This step involves the catalytic hydrogenation of the aromatic ring of 4-butylbenzoic acid.
Materials:
-
4-Butylbenzoic acid
-
Rhodium on Carbon (Rh/C, 5 wt%)
-
Ethanol
-
High-pressure hydrogenation apparatus
Procedure:
-
In a high-pressure reactor vessel, dissolve 4-butylbenzoic acid in ethanol.
-
Add the Rh/C catalyst to the solution.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 500-1000 psi.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield crude 4-butylcyclohexanecarboxylic acid, which can be purified by recrystallization.
Step 2: Reduction of 4-Butylcyclohexanecarboxylic Acid to (4-Butylcyclohexyl)methanol
The carboxylic acid is reduced to the corresponding alcohol.
Materials:
-
4-Butylcyclohexanecarboxylic acid
-
Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous HCl
Procedure (using LAH):
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 4-butylcyclohexanecarboxylic acid in anhydrous THF.
-
Cool the flask in an ice bath.
-
Slowly add a solution of LAH in THF to the carboxylic acid solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (4-butylcyclohexyl)methanol.
Step 3: Conversion of (4-Butylcyclohexyl)methanol to (4-Butylcyclohexyl)methyl Bromide
The alcohol is converted to a more reactive alkyl halide.
Materials:
-
(4-Butylcyclohexyl)methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, dissolve (4-butylcyclohexyl)methanol in anhydrous diethyl ether and cool in an ice bath.
-
Slowly add PBr₃ dropwise with stirring.
-
After the addition, allow the mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture over ice and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude (4-butylcyclohexyl)methyl bromide.
Step 4: Malonic Ester Synthesis to Yield 3-(4-Butylcyclohexyl)propanoic Acid
The final chain elongation and formation of the target acid.
Materials:
-
(4-Butylcyclohexyl)methyl bromide
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Aqueous HCl
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol in a round-bottom flask.
-
Add diethyl malonate dropwise to the ethoxide solution and stir for 30 minutes.
-
Add (4-butylcyclohexyl)methyl bromide to the solution and heat the mixture to reflux for several hours until TLC indicates the consumption of the starting bromide.
-
Cool the reaction mixture and add a solution of KOH in water.
-
Heat the mixture to reflux to hydrolyze the ester.
-
After hydrolysis is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl while cooling in an ice bath.
-
Heat the acidified mixture to reflux to effect decarboxylation.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(4-butylcyclohexyl)propanoic acid.
Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Key Challenges |
| 1 | Hydrogenation | Rh/C, H₂ (high pressure) | 85-95% | Incomplete reduction, catalyst poisoning |
| 2 | Reduction | LAH or BH₃·THF | 90-98% | Handling of pyrophoric reagents |
| 3 | Bromination | PBr₃ | 80-90% | Potential for side reactions |
| 4 | Malonic Ester Synthesis | NaOEt, Diethyl malonate | 70-85% (over 3 steps) | Dialkylation, incomplete hydrolysis/decarboxylation |
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for 3-(4-Butylcyclohexyl)propanoic acid.
Troubleshooting Logic
Caption: Decision tree for troubleshooting aromatic hydrogenation.
References
- Li, J. J. (2006). Arndt-Eistert homologation. In Name Reactions. Springer, Berlin, Heidelberg.
-
Wikipedia contributors. (2023). Malonic ester synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
OpenOChem Learn. Malonic Ester Synthesis. Retrieved from [Link]
-
Lumen Learning. Reductions of Aromatic Rings. In Organic Chemistry II. Retrieved from [Link]
-
Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. In Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. Retrieved from [Link]
-
Michigan State University Department of Chemistry. Aromatic Reactivity. Retrieved from [Link]
-
Wang, D., et al. (2026). Total synthesis of natural products based on hydrogenation of aromatic rings. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
Science Japan. (2022). Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. Retrieved from [Link]
-
Organic Chemistry Portal. Arndt-Eistert Synthesis. Retrieved from [Link]
- Bachmann, W. E., & Struve, W. S. (1942). The Arndt-Eistert Reaction. Organic Reactions, 1, 38-62.
-
Wikipedia contributors. (2023). Arndt–Eistert reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Arndt-Eistert Homologation. YouTube. Retrieved from [Link]
- Patel, D. V., et al. (2018). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry, 26(15), 4449-4462.
- CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid. (2019). Google Patents.
- Leitner, W., et al. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Society Reviews, 43(3), 855-867.
- CN104844478A - Synthetic method for 4-tertiary butyl cyclohexaneacetic acid. (2015). Google Patents.
- US3880925A - Separation and purification of cis and trans isomers. (1975). Google Patents.
- Rosemeyer, H., & Seela, F. (1987). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molecules, 12(8), 1836-1841.
- Curriculum Press. (2020). Organic Synthesis Routes. Chem Factsheet.
- WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition. (2007). Google Patents.
-
Organic Chemistry with Dr. Tania CS. (2023). Synthesis of propanoic acid. YouTube. Retrieved from [Link]
- Wawrzeńczyk, C., et al. (2004). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Archiv der Pharmazie, 337(6), 317-324.
- US1839974A - Hydrogenation of carboxylic acids. (1932). Google Patents.
-
Vaia. Problem 3 The reaction of the cis and tran... [FREE SOLUTION]. Retrieved from [Link]
- Shinde, S. B., & Deshpande, R. M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry, 31(7), 1471-1474.
-
OChemOnline. (2019). Carboxylic Acids to Alcohols, Part 2: Hydrogenation. YouTube. Retrieved from [Link]
-
Engineered Science Publisher. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Retrieved from [Link]
- US9873644B2 - Hydrogenation of carboxylic acids to increase yield of aromatics. (2018). Google Patents.
- Blanksby, S. J., et al. (2013). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of The American Society for Mass Spectrometry, 24(10), 1547-1555.
- Wróbel, M., et al. (2024).
- Parker, D., et al. (1993). Preparation of 3-(n-Alkenoxy)propanoic Acids.
Sources
- 1. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Arndt-Eistert Synthesis [organic-chemistry.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(4-Butylcyclohexyl)propanoic acid
Answering your request, here is a technical support center with troubleshooting guides and FAQs for the removal of impurities from crude "3-(4-Butylcyclohexyl)propanoic acid".
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 3-(4-Butylcyclohexyl)propanoic acid. We will explore common issues and their resolutions through a series of frequently asked questions and detailed troubleshooting protocols. Our focus is on delivering practical, field-proven insights grounded in established chemical principles.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the nature of the crude product and the analytical methods required to assess its purity.
Q1: What are the likely impurities in my crude 3-(4-Butylcyclohexyl)propanoic acid?
Impurities typically originate from unreacted starting materials, side-products, or the synthesis workup. Depending on the synthetic route, common impurities may include residual solvents, unreacted precursors (e.g., a 4-butylcyclohexyl derivative or a propanoic acid synthon), and byproducts from dimerization or other unintended reactions.
Q2: How can I get a quick assessment of my crude product's purity?
Thin-Layer Chromatography (TLC) is an excellent initial technique to visualize the number of components in your mixture.[1] A good starting eluent system for this compound would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a drop of acetic acid to ensure the carboxylic acid protonation and prevent streaking.[2] The presence of multiple spots indicates impurities.
Q3: Which analytical methods should I use to confirm the purity of the final product?
A combination of methods provides the most reliable assessment of purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying any residual solvents or major organic impurities.[1][3] The proton spectrum should show characteristic signals for the butyl group, the cyclohexyl ring, and the propanoic acid chain, including a broad singlet for the acidic proton.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for quantifying purity and detecting minor impurities with high sensitivity.[1][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification to its methyl ester) is often required before GC-MS analysis.[7][8] This method is powerful for identifying volatile impurities.
-
Melting Point Analysis: A sharp, narrow melting point range is a strong indicator of high purity.[1]
Part 2: Primary Purification Methodologies & Troubleshooting
The most common and effective methods for purifying a solid organic acid like 3-(4-Butylcyclohexyl)propanoic acid are recrystallization and column chromatography.
A. Recrystallization
Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[9]
Workflow for Method Development & Execution
Caption: Recrystallization Workflow
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as an oil, not crystals) | The solution is supersaturated above the compound's melting point. The solvent may be too non-polar.[1] | Add a small amount of a more polar co-solvent to increase solubility. Ensure the cooling process is very slow; you can insulate the flask.[10] |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated (too much solvent was used).[1] | Re-heat the solution and evaporate some of the solvent under a gentle stream of nitrogen or air to increase the concentration. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed" crystal of the pure compound if available.[1] |
| Poor Recovery of Purified Product | The compound has significant solubility in the cold solvent. Too much cold solvent was used for washing. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.[1] Wash the collected crystals with a minimal amount of ice-cold solvent.[11] |
| Colored Impurities Remain in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored, high-molecular-weight impurities. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.[11] |
-
Solvent Selection: Test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents (e.g., hexane, ethyl acetate, isopropanol, acetone, water, or mixtures like ethanol/water).[10] A good solvent will dissolve the compound when hot but not when cold.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently on a hot plate until the solid completely dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.[10][11]
-
Cooling: Allow the hot solution to cool slowly to room temperature. To encourage the growth of larger, purer crystals, insulate the flask. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[10]
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[11]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all residual solvent before final analysis.
B. Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[13] For 3-(4-Butylcyclohexyl)propanoic acid, normal-phase chromatography on silica gel is a highly effective method.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | The carboxylic acid group is interacting too strongly with the acidic silica gel.[14] The mobile phase is not polar enough. | Add a small amount (0.5-1%) of a volatile acid (e.g., acetic acid or formic acid) to your mobile phase.[2] This keeps the analyte fully protonated, reducing strong interactions with the silica surface and resulting in sharper peaks. |
| Compound Will Not Elute | The mobile phase is not polar enough. The compound may be irreversibly adsorbed. | Gradually increase the polarity of the mobile phase (gradient elution).[13] For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. A small amount of methanol can be added for very polar compounds, but use sparingly as it can dissolve silica.[15] |
| Poor Separation of Compound and Impurity | The chosen solvent system does not provide enough selectivity. The column was overloaded with the sample. | Optimize the eluent system using TLC with different solvent combinations (e.g., trying dichloromethane/methanol or ether/hexane).[15] Ensure the sample load is appropriate for the column size (typically 1-10% of the silica gel weight). |
| Cracked or Channeled Silica Bed | The column was packed improperly, or the solvent level dropped below the top of the silica. | Ensure the column is packed uniformly as a slurry and is never allowed to run dry.[16] A layer of sand on top of the silica can help prevent disturbance when adding the solvent.[16] |
Troubleshooting Logic for Peak Tailing
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 15. Chromatography [chem.rochester.edu]
- 16. orgsyn.org [orgsyn.org]
"3-(4-Butylcyclohexyl)propanoic acid" stability and degradation pathways
Technical Support Center: 3-(4-Butylcyclohexyl)propanoic acid
A Guide for Researchers on Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(4-Butylcyclohexyl)propanoic acid?
A1: Based on its chemical structure, the primary stability concerns for 3-(4-Butylcyclohexyl)propanoic acid are susceptibility to oxidation, thermal degradation, and potential pH-dependent instability. The molecule contains a carboxylic acid functional group, a propyl chain, and a butyl-substituted cyclohexane ring. Each of these components can be prone to specific degradation pathways. For instance, the cyclohexane ring and the butyl group contain C-H bonds that can be targets for oxidation.[1][2] The carboxylic acid moiety can undergo decarboxylation at elevated temperatures.[3][4]
Q2: How should I properly store 3-(4-Butylcyclohexyl)propanoic acid to ensure its long-term stability?
A2: For optimal long-term stability, 3-(4-Butylcyclohexyl)propanoic acid should be stored in a cool, dry, and dark environment. A recommended storage temperature is 2-8°C. The container should be tightly sealed to prevent moisture absorption and exposure to air, which can facilitate oxidative degradation. For critical applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize the risk of oxidation.
Q3: Is 3-(4-Butylcyclohexyl)propanoic acid sensitive to light?
A3: While the molecule does not possess strong chromophores that would suggest high photosensitivity, it is a good laboratory practice to protect it from light, especially UV radiation. Photodegradation can sometimes occur even in the absence of obvious chromophores.[5][6] Therefore, storing the compound in amber vials or in a light-blocking secondary container is recommended as a precautionary measure.
Q4: What solvents are recommended for preparing solutions of 3-(4-Butylcyclohexyl)propanoic acid for stability studies?
A4: The choice of solvent is critical. For stability studies, it is best to use solvents in which the compound is highly soluble and that are representative of potential formulation vehicles. Common choices for a carboxylic acid derivative like this would include methanol, ethanol, acetonitrile, and aqueous buffer systems. When using aqueous solutions, the pH should be carefully controlled and monitored, as the solubility and stability of the carboxylic acid can be pH-dependent. It is crucial to ensure that the chosen solvent does not itself degrade or react with the compound.
Q5: What are the likely degradation products I should be looking for?
A5: Potential degradation products could arise from several pathways. Oxidative degradation may lead to the formation of hydroxylated or carbonylated derivatives on the cyclohexane ring or the butyl chain. Thermal stress could cause decarboxylation, resulting in the loss of the carboxylic acid group. In the presence of certain excipients or impurities, esterification of the carboxylic acid could occur. Forced degradation studies are the most effective way to identify and characterize these potential degradants.[7][8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or purity over time in stored samples. | 1. Oxidative Degradation: Exposure to air (oxygen). 2. Thermal Degradation: Storage at elevated temperatures. 3. Hydrolysis: Presence of moisture. | 1. Store under an inert atmosphere (N₂ or Ar). 2. Ensure storage at recommended low temperatures (2-8°C). 3. Store in a desiccator or with a desiccant. |
| Appearance of new peaks in HPLC chromatogram during analysis. | Chemical Degradation: The compound is degrading under the experimental conditions (e.g., in solution, during sample preparation). | 1. Investigate Solvent Effects: Prepare fresh solutions in different, high-purity solvents. 2. Control pH: If using aqueous solutions, ensure the pH is buffered and optimal for stability. 3. Minimize Exposure to Light and Heat: Protect solutions from light and keep them cool during handling and analysis. |
| Inconsistent results between experimental batches. | 1. Batch-to-Batch Variability of Compound: Differences in the purity or impurity profile of the starting material. 2. Inconsistent Experimental Conditions: Variations in temperature, light exposure, or solution preparation. | 1. Obtain a certificate of analysis for each batch and compare impurity profiles. 2. Strictly control all experimental parameters. Use a detailed, standardized protocol. |
| Precipitation of the compound from solution. | Poor Solubility or pH Shift: The concentration may be too high for the chosen solvent, or the pH of the aqueous solution may have shifted, affecting solubility. | 1. Determine the solubility of the compound in the chosen solvent before preparing stock solutions. 2. Use a buffered aqueous solution and verify the pH before and after adding the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[7][8] This helps in identifying potential degradation pathways and developing stability-indicating analytical methods.
Objective: To identify the potential degradation products and pathways of 3-(4-Butylcyclohexyl)propanoic acid under various stress conditions.
Materials:
-
3-(4-Butylcyclohexyl)propanoic acid
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of 3-(4-Butylcyclohexyl)propanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) in the oven under the same conditions.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method.
-
Quantify the amount of degradation and identify the mass of any significant degradation products.
-
Data Interpretation: The goal is to achieve 5-20% degradation.[5] If degradation is too extensive, reduce the stress duration or temperature. If there is no degradation, increase the stress conditions. The mass spectrometry data will provide the molecular weights of the degradants, which can be used to propose their structures.
Visualizing the Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Based on the chemical structure, a likely degradation pathway is the oxidation of the cyclohexane ring. This can proceed through a free-radical mechanism, leading to the formation of hydroperoxides, which can then decompose to alcohols and ketones.
Visualizing a Potential Oxidative Degradation Pathway
Caption: A potential oxidative degradation pathway.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 38(3), 54-61.
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
- Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146.
- Denisov, E. T., & Afanas'ev, I. B. (2005). Oxidation and antioxidants in organic chemistry and biology. CRC press.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
- Bak, A., et al. (2019). Oxidation of different substituted cyclohexane derivatives selected for the training set.
- El-Harakany, A. A., et al. (2013). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
- Simmie, J. M. (2013).
- Kung, J. W., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology, 196(23), 4167-4175.
- Bian, H. T., et al. (2025). Impact of conformational structures on low-temperature oxidation chemistry for cyclohexyl radicals: a theoretical and kinetic modeling study on first oxygen addition. Physical Chemistry Chemical Physics, 27(31), 16311-16325.
- Duda, M., et al. (2022). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Molecules, 27(23), 8459.
- Elshahed, M. S., et al. (2001). Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms. Applied and Environmental Microbiology, 67(4), 1728-1738.
- Shul'pin, G. B. (2019). Liquid-phase oxidation of cyclohexane. Сyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone, mechanisms of formation and transformation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. onyxipca.com [onyxipca.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Solubilization of 3-(4-Butylcyclohexyl)propanoic Acid for In Vitro Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with solubilizing highly lipophilic carboxylic acids.
3-(4-Butylcyclohexyl)propanoic acid presents a unique challenge: its bulky, hydrophobic tail (the 4-butylcyclohexyl group) strongly resists aqueous solvation, while its polar propanoic acid headgroup drives amphiphilic behavior. In standard cell culture media, this structural dichotomy leads to rapid micelle formation, "solvent shock" precipitation, and erratic bioavailability[1]. To generate reproducible, artifact-free data, we must abandon simple solvent dilution and adopt a carrier-protein complexation strategy.
Solubilization Workflow & Mechanistic Pathway
To bypass the thermodynamic penalty of introducing a hydrophobic compound into an aqueous environment, we utilize Bovine Serum Albumin (BSA) as a molecular chaperone. BSA possesses high-affinity hydrophobic binding pockets that shield the lipophilic tail of the compound, preventing aggregation and facilitating physiological delivery to cells[2],[1].
Figure 1: Mechanistic workflow for the solubilization and BSA-complexation of lipophilic carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate in cell culture media even after dissolving perfectly in 100% DMSO? A1: This is a classic manifestation of "solvent shock." While 3-(4-Butylcyclohexyl)propanoic acid is highly soluble in pure organic solvents, aqueous cell culture media lacks the thermodynamic capacity to solvate the bulky hydrophobic tail. When the DMSO diffuses into the aqueous phase, the local solubility drops drastically, causing the compound to aggregate into micelles or precipitate[3]. Complexing the acid with BSA prior to media introduction provides a hydrophobic sink, maintaining the compound in solution[1].
Q2: What type of BSA must I use for complexation? A2: You must use Fatty-Acid-Free BSA (typically >99% pure). Standard BSA preparations contain endogenous fatty acids that competitively bind to the hydrophobic pockets on the albumin molecule. This drastically reduces the binding capacity for your target compound and introduces confounding lipid variables into your assay[1].
Q3: What is the optimal molar ratio of compound to BSA? A3: The physiological and experimental sweet spot is between a 2:1 and 6:1 molar ratio (Compound:BSA)[1]. Exceeding a 6:1 ratio saturates the high-affinity binding sites on BSA. The resulting unbound compound acts as a detergent, disrupting cellular lipid bilayers and causing non-specific cytotoxicity[1].
Q4: Should I use DMSO or Ethanol as my primary solvent? A4: Ethanol is generally preferred for lipophilic carboxylic acids. Ethanol allows for high-concentration stock preparation (up to 150 mM) and can be diluted to negligible levels (<0.05%) in the final assay[4],[3]. While DMSO is widely used, it can interfere with specific colorimetric readouts (like the MTT assay) and exhibits higher background toxicity in certain metabolic assays[4]. Conjugation with BSA has been proven to be significantly less cytotoxic than relying solely on DMSO dissolution[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to the next step if the validation criteria are not met.
Protocol A: Preparation of a 150 mM Primary Stock
Causality: Heating overcomes the lattice energy of the solid compound, facilitating rapid solvent penetration and complete dissolution[1].
-
Weighing: Accurately weigh the required mass of 3-(4-Butylcyclohexyl)propanoic acid.
-
Solvation: Add 100% Ethanol (or 100% DMSO) to achieve a final concentration of 150 mM.
-
Thermal Agitation: Seal the vial tightly and heat in a water bath at 65°C for 15 minutes, vortexing every 5 minutes[1].
-
Validation Check: Hold the vial against a light source. The solution must be 100% optically clear with no Schlieren lines or micro-particulates.
Protocol B: BSA Complexation (Target: 10 mM Compound, 1.7 mM BSA)
Causality: Slow, dropwise addition prevents localized solvent spikes that cause irreversible protein precipitation. Maintaining 37°C ensures the BSA pockets remain flexible and open without denaturing[3].
-
BSA Preparation: Dissolve Fatty-Acid-Free BSA (0.12% to 10% w/v depending on target volume) in 150 mM NaCl. Heat gently in a 37°C water bath[1]. Crucial: Do not exceed 50°C, as this will irreversibly denature the albumin and induce aggregation[3].
-
Complexation: While stirring the BSA solution continuously at 37°C, add the 150 mM primary stock solution dropwise .
-
Incubation: Stir the mixture for 1 hour at 37°C to allow complete thermodynamic equilibration of the compound into the BSA binding pockets[1].
-
pH Adjustment: Adjust the final pH to exactly 7.4 using 0.1 M NaOH[1].
-
Validation Check: Measure the Optical Density (OD) of the solution at 600 nm. An
confirms the absence of micro-precipitates or denatured protein aggregates. Sterile filter through a 0.22 µm PES membrane.
Troubleshooting Guide & Decision Tree
If you encounter issues during your assay, follow this logical decision tree to identify the root cause.
Figure 2: Logical troubleshooting matrix for resolving precipitation and cytotoxicity issues.
Quantitative Data & Matrices
Table 1: Solvent & Carrier Comparison Matrix
Summarizing the quantitative impact of different solubilization strategies on assay performance[2],[4],[3].
| Solubilization Strategy | Max Stock Concentration | Cytotoxicity Profile | Bioavailability | Assay Interference |
| 100% DMSO (Direct) | ~100 mM | High (if final >0.1%) | Low (Micelle formation) | High (Interferes with MTT) |
| 100% Ethanol (Direct) | ~150 mM | Moderate (if final >0.05%) | Low (Micelle formation) | Moderate |
| BSA Complexation | 10 mM (Working Stock) | Very Low | Optimal (Physiological) | None |
Table 2: Troubleshooting Matrix
| Observation / Symptom | Mechanistic Cause | Quantitative Check | Corrective Action |
| Cloudy Assay Media | Solvent shock / Compound exceeding aqueous solubility limit. | Check final solvent concentration. | Ensure final EtOH/DMSO is <0.05%[3]. Implement BSA complexation[1]. |
| High Background Cell Death | Unbound compound acting as a detergent on cell membranes. | Calculate Compound:BSA molar ratio. | Decrease ratio to a maximum of 6:1. Ensure use of Fatty-Acid-Free BSA[1]. |
| White Flakes in BSA Stock | Thermal denaturation of albumin. | Check water bath temperature. | Ensure BSA is never heated above 50°C (Target 37°C)[3]. |
| Inconsistent Dose-Response | Fluctuating pH altering the ionization state of the carboxylic acid. | Measure pH of final working stock. | Adjust working stock to exactly pH 7.4 prior to media dilution[1]. |
References
- Source: PubMed (NIH)
- Best practices for preparing fatty acid-BSA complexes for experiments Source: BenchChem URL
- Source: PMC (NIH)
- Source: PMC (NIH)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of solvent on cytotoxicity and bioavailability of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in "3-(4-Butylcyclohexyl)propanoic acid" synthesis
Welcome to the technical support center for the synthesis of 3-(4-butylcyclohexyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this compound. Our focus is on providing practical, in-depth solutions to prevent byproduct formation and optimize your reaction outcomes.
Introduction
The synthesis of 3-(4-butylcyclohexyl)propanoic acid, a molecule with potential applications in medicinal chemistry and materials science, can be approached through several synthetic routes. Each pathway, while effective, presents a unique set of challenges, primarily concerning the formation of undesired byproducts. This guide will focus on the most probable and versatile synthetic strategies, offering detailed troubleshooting for each step to ensure high purity and yield of the target molecule.
A prevalent and logical synthetic approach involves the catalytic hydrogenation of a cinnamic acid derivative, which itself can be synthesized through various established methods. This multi-step process requires careful control of reaction conditions to minimize side reactions.
Common Synthetic Pathways and Potential Issues
A likely and effective route to 3-(4-butylcyclohexyl)propanoic acid is outlined below. We will explore the potential pitfalls at each stage and provide robust troubleshooting advice.
Caption: Potential outcomes of the catalytic hydrogenation step.
Part 3: Saponification (Ester Hydrolysis)
Question 3: After the saponification of the ester, my yield of the final carboxylic acid is low upon acidification and workup. Where might I be losing my product?
Answer:
Low yields during the final hydrolysis and workup stage are often related to incomplete reaction or issues with the extraction process.
-
Incomplete Saponification: The ester may not be fully hydrolyzed to the carboxylate salt.
-
Causality: Insufficient base, inadequate reaction time, or low temperature can lead to incomplete hydrolysis. The steric hindrance from the bulky butylcyclohexyl group might also slow down the reaction.
-
Troubleshooting Protocol:
-
Stoichiometry and Reaction Time: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. Monitor the reaction by TLC until the starting ester is no longer visible. Gentle heating can accelerate the reaction.
-
Solvent System: Using a co-solvent like methanol or ethanol with water can improve the solubility of the ester and facilitate the reaction.
-
-
-
Product Loss During Workup: The final product might be lost during the acidification and extraction steps.
-
Causality: Incomplete acidification will leave some of the product as the water-soluble carboxylate salt. Conversely, using a large excess of acid can sometimes lead to side reactions. The choice of extraction solvent is also critical.
-
Troubleshooting Protocol:
-
Controlled Acidification: Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of around 2-3. Check the pH with indicator paper.
-
Efficient Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery of the carboxylic acid.
-
Washing and Drying: Wash the combined organic extracts with brine to remove excess water, and then dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
-
-
Table 2: Key Parameters for Successful Saponification
| Parameter | Recommendation | Rationale |
| Base | NaOH or KOH (2-3 equivalents) | Ensures complete hydrolysis of the ester. |
| Solvent | Water/Methanol or Water/Ethanol | Improves solubility of the starting ester. |
| Temperature | Room Temperature to gentle reflux | Accelerates the rate of reaction. |
| Acidification | pH 2-3 with mineral acid | Ensures complete protonation of the carboxylate. |
| Extraction | Multiple extractions with ether or ethyl acetate | Maximizes the recovery of the final product. |
Alternative Synthetic Routes and Their Pitfalls
While the hydrogenation route is robust, other methods like the Malonic Ester Synthesis or the Arndt-Eistert synthesis could also be employed. Below is a brief overview of the potential byproducts associated with these methods.
-
Malonic Ester Synthesis:
-
Arndt-Eistert Synthesis:
-
Primary Byproduct: Formation of α-chloromethyl ketones can occur if the HCl generated during the formation of the diazoketone is not effectively scavenged. [3] * Prevention: Using two equivalents of diazomethane or adding a non-nucleophilic base like triethylamine can neutralize the HCl byproduct. [3]
-
Advanced Purification Strategies
Should byproducts form despite careful optimization, effective purification is essential.
-
Recrystallization: For solid products, recrystallization is often the most effective method for achieving high purity. The choice of solvent is crucial. A solvent system where the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic acid is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.
-
Conclusion
The synthesis of 3-(4-butylcyclohexyl)propanoic acid, while seemingly straightforward, requires careful attention to detail to prevent the formation of byproducts. By understanding the underlying causality of these side reactions and implementing the troubleshooting protocols outlined in this guide, researchers can significantly improve the yield and purity of their final product. Remember that meticulous experimental technique, including the use of pure reagents and anhydrous conditions where necessary, is paramount to success.
References
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
- Al-Amin, M., & Al-Deyab, S. S. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
- Shinde, S. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.
- Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
-
University of Evansville. Arndt-Eistert Synthesis. Retrieved from [Link]
- Wikipedia. (n.d.). Malonic ester synthesis.
- Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
- NPTEL. (n.d.). The Arndt-Eistert Reaction.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- Wikipedia. (n.d.). Arndt–Eistert reaction.
Sources
Process Chemistry Technical Support Center: Scale-Up of 3-(4-Butylcyclohexyl)propanoic Acid
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling up the synthesis of 3-(4-butylcyclohexyl)propanoic acid .
The primary synthetic challenge for this molecule is the complete reduction of the aromatic precursor, 3-(4-butylphenyl)propanoic acid, while strictly controlling the cis/trans stereochemistry at the 1,4-positions of the newly formed cyclohexane ring. This guide synthesizes field-proven reactor engineering principles with fundamental mechanistic chemistry to ensure batch-to-batch reproducibility at scale.
I. Core Synthetic Workflow & Scale-Up Logic
The transition from a 1 L benchtop flask to a 500 L pilot reactor fundamentally alters the physical environment of the reaction. Mass transfer limitations, heat accumulation, and catalyst surface dynamics dictate the success of the arene hydrogenation step.
Synthetic workflow and scale-up control points for 3-(4-Butylcyclohexyl)propanoic acid production.
II. Troubleshooting Guide & Expert FAQs
Q1: We achieve a 90:10 cis:trans ratio at the bench, but upon scaling to 50 L, the ratio drops to 60:40. What causes this stereochemical scrambling? Causality: Arene hydrogenation on standard heterogeneous catalysts (e.g., Rh/C or Ru/Al₂O₃) is fundamentally a cis-directing process driven by the flat adsorption of the aromatic ring onto the metal surface. At the bench scale, hydrogen mass transfer is rapid, maintaining a hydrogen-rich catalyst surface (kinetic control). At the 50 L scale, poor gas-liquid mixing creates a hydrogen-starved environment at the catalyst surface. This allows partially hydrogenated intermediates (e.g., cyclohexenes) to desorb, flip, and re-adsorb, leading to thermodynamic equilibration and an increase in the trans isomer 1. Resolution: If the cis isomer is desired, increase agitation using a hollow-shaft gas-entrainment impeller to eliminate mass transfer bottlenecks. If the trans isomer is the target, utilize specific Hydrogen Atom Transfer (HAT) conditions or high-temperature isomerization protocols that inherently favor thermodynamic stereocontrol 2.
Q2: Our Ruthenium-based catalyst loses activity before complete conversion. How do we identify the root cause? Causality: Aromatic precursors like 3-(4-butylphenyl)propanoic acid often carry trace sulfur or halogen impurities from upstream Friedel-Crafts alkylation steps 3. Ru catalysts are highly susceptible to sulfur poisoning. Additionally, the particle size of the Ru catalyst and the presence of additives (like Zn) drastically affect both the selectivity and the lifespan of the active sites by altering surface wettability and hydrogen bonding 4, 5. Resolution: Use the diagnostic logic tree below. Implement a self-validating spike test: run a parallel small-scale reaction using highly purified substrate. If the pure substrate reaches 100% conversion, upstream impurity scavenging (e.g., passing the feed through a Raney Nickel bed) is required.
Diagnostic logic tree for troubleshooting incomplete hydrogenation during reactor scale-up.
III. Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as closed-loop, self-validating systems. Every critical step includes a mathematical or physical checkpoint to verify causality before proceeding.
Protocol A: Pilot-Scale Catalytic Hydrogenation (Kinetic Cis-Direction)
Objective: Achieve >99% conversion of the arene with >85% cis-selectivity.
-
System Integrity & Purge:
-
Action: Seal the reactor and pressurize with N₂ to 1.2x the intended operating pressure (e.g., 60 bar). Hold for 30 minutes.
-
Validation Checkpoint: The pressure drop must be ≤0.1 bar. Causality: Validates mechanical integrity to prevent catastrophic leaks when introducing highly flammable H₂ gas at elevated temperatures.
-
-
Substrate & Catalyst Loading:
-
Action: Charge 3-(4-butylphenyl)propanoic acid (1.0 eq) in anhydrous isopropanol (0.5 M). Add 5 wt% Rh/Al₂O₃ (0.5 mol% Rh).
-
Causality: Al₂O₃ is selected over activated carbon because its lower porosity minimizes the retention of the viscous product, drastically improving filtration times at the pilot scale.
-
-
Isobaric Hydrogenation:
-
Action: Purge with H₂ (3x). Pressurize to 50 bar. Heat to 60 °C. Engage gas-entrainment stirring at maximum safe RPM. Monitor hydrogen uptake continuously via a Mass Flow Controller (MFC).
-
Validation Checkpoint: Calculate the theoretical H₂ consumption (3.0 molar equivalents relative to the arene). The reaction is only deemed complete when the integrated MFC totalizer matches the theoretical value ±2% and the instantaneous flow rate drops to zero. If uptake halts prematurely, refer to the troubleshooting tree.
-
-
Catalyst Recovery:
-
Action: Cool to 20 °C, vent H₂, and purge with N₂. Filter the catalyst over a closed-system pressure filter.
-
Validation Checkpoint: Weigh the recovered wet catalyst. A mass loss of >5% indicates catalyst attrition or product hold-up, requiring a solvent wash of the filter cake.
-
Protocol B: Diastereomeric Upgrading via Cooling Crystallization
Objective: Upgrade a mixed isomer crude to >99% pure trans-3-(4-butylcyclohexyl)propanoic acid.
-
Solvent Selection & Dissolution:
-
Action: Dissolve the crude mixture in a 70:30 (v/v) mixture of Heptane/Ethyl Acetate at 75 °C.
-
Causality: Heptane selectively solubilizes the more lipophilic cis isomer at lower temperatures, while the more rigid, linear trans isomer readily packs into a crystal lattice and precipitates.
-
-
Seeding & Controlled Cooling:
-
Action: Cool the reactor at 0.5 °C/min to the metastable zone (approx. 55 °C). Add 0.5 wt% of pure trans isomer seeds. Hold temperature for 1 hour.
-
Validation Checkpoint: Visual or FBRM (Focused Beam Reflectance Measurement) confirmation of seed persistence for 30 minutes. Causality: Ensures the system is genuinely supersaturated. Failure to hold seeds will result in spontaneous nucleation or "oiling out," ruining the purification.
-
-
Isolation & Mass Balance:
-
Action: Cool to 5 °C at 0.1 °C/min. Filter and wash the cake with cold heptane.
-
Validation Checkpoint: Perform an HPLC assay of the mother liquor. The gravimetric yield of the isolated cake multiplied by its HPLC purity must equal the initial mass of the trans isomer in the crude minus the thermodynamic solubility limit in the mother liquor. A mismatch indicates product degradation or co-precipitation of the cis isomer.
-
IV. Quantitative Data Summary
The following table synthesizes the kinetic and thermodynamic outcomes based on reactor conditions and catalyst selection, providing a predictive baseline for scale-up operations.
| Catalyst System | Support | Temp (°C) | H₂ Pressure (bar) | Conversion (%) | Cis:Trans Ratio | Mechanistic Notes & Causality |
| 5% Rh | Al₂O₃ | 60 | 50 | >99% | 88:12 | Strong kinetic control; flat arene adsorption favors cis addition. |
| 5% Rh | Carbon | 80 | 20 | >99% | 65:35 | H₂ starvation at lower pressure allows intermediate desorption/isomerization. |
| 5% Ru | Al₂O₃ | 100 | 80 | 95% | 55:45 | High temp promotes thermodynamic equilibration toward the trans isomer. |
| 10% Pd | Carbon | 60 | 50 | <10% | N/A | Pd is generally inactive for complete arene reduction under these conditions. |
| Mn(dpm)₃ / PhSiH₃ | Homogeneous | 22 | 1 (N₂ atm) | 86% | 16:84 | HAT mechanism bypasses surface adsorption, yielding thermodynamic trans product 2. |
V. References
-
Benzene Selectivity in Competitive Arene Hydrogenation: Effects of Single-Site Catalyst... Journal of the American Chemical Society. Explores the causality of active sites, substrate generality, and competitive binding in substituted arene hydrogenation. URL:[Link]
-
Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society. Details the Hydrogen Atom Transfer (HAT) methodology to bypass kinetic surface constraints and achieve thermodynamic trans-isomers. URL:[Link]
-
Selective Hydrogenation of Benzene to Cyclohexene over Monometallic Ru Catalysts: Investigation of ZnO and ZnSO4 as Reaction Additives as Well as Particle Size Effect. ResearchGate. Analyzes how Ru particle size and additives influence catalytic activity, selectivity, and catalyst agglomeration. URL:[Link]
-
Selective Hydrogenation of Benzene to Cyclohexene over Ru-Zn Catalysts: Investigations on the Effect of Zn Content and ZrO₂ as the Support and Dispersant. MDPI. Discusses surface wettability, hydrogen bonding networks, and their impact on Ru-catalyzed hydrogenation efficiency. URL:[Link]
-
Preparation of Novel Optically Active Carboxylic Acids and Application as Chiral Dopants for Nematic Liquid Crystals. ResearchGate. Provides structural and synthetic context for chiral 2-(4-butylphenyl)propanoic acid derivatives and their rigid core structures. URL:[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Perspective on 3-(4-Butylcyclohexyl)propanoic Acid and its Analogs
An In-Depth Comparative Guide to Cyclohexylalkanoic Acids for Drug Development Professionals
In the landscape of medicinal chemistry, the cyclohexane ring serves as a versatile and rigid scaffold for designing bioactive molecules.[1] When combined with an alkanoic acid chain, it forms the cyclohexylalkanoic acid class, a group of compounds with demonstrated potential in modulating inflammatory pathways and other biological processes. This guide provides a comparative analysis of 3-(4-Butylcyclohexyl)propanoic acid against other relevant cyclohexylalkanoic acids. Our focus extends beyond a simple recitation of properties to an exploration of the underlying structure-activity relationships (SAR) and the experimental methodologies crucial for their evaluation.
The rationale for this focus is grounded in the principle that subtle structural modifications to a chemical scaffold can profoundly impact its biological activity, selectivity, and pharmacokinetic profile.[2][3] For researchers and drug development professionals, understanding these nuances is paramount for designing effective and safe therapeutic agents.
Structural and Physicochemical Landscape
The fundamental architecture of a cyclohexylalkanoic acid dictates its interaction with biological targets and its behavior within a physiological environment. The lipophilicity, acidity, and steric profile are key determinants of its ultimate performance.
Structural Comparison
3-(4-Butylcyclohexyl)propanoic acid is characterized by a propyl-linker between the carboxylic acid group and a cyclohexane ring substituted with a butyl group at the 4-position. Variations in this structure, such as the length of the alkyl substituent, the length of the alkanoic acid chain, or the introduction of other functional groups, create a family of related compounds with distinct properties.
Caption: Structural relationship of the target compound to other analogs.
Comparative Physicochemical Properties
The physicochemical properties detailed below are critical predictors of a compound's pharmacokinetic profile. For instance, lipophilicity (cLogP) influences membrane permeability and plasma protein binding, while aqueous solubility is essential for formulation and absorption.[4] The acidity (pKa) determines the ionization state at physiological pH, which impacts receptor binding and cell penetration.[3]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Predicted) | pKa (Predicted) | Aqueous Solubility (Predicted) |
| 3-(4-Butylcyclohexyl)propanoic acid | C13H24O2 | 212.33 | 4.2 | ~4.9 | Low |
| 3-(Cyclohexyl)propanoic acid | C9H16O2 | 156.22 | 2.6 | ~4.9 | Moderate |
| Cyclohexanecarboxylic acid | C7H12O2 | 128.17 | 1.9 | ~4.9 | High |
| 3-(4-Hydroxycyclohexyl)propanoic acid | C9H16O3 | 172.22[5] | 1.5 | ~4.9 | High |
Note: Predicted values are estimations from standard cheminformatics software and serve for comparative purposes.
The butyl group in our target compound significantly increases its lipophilicity compared to the unsubstituted or hydroxylated analogs. This modification is expected to enhance its affinity for hydrophobic pockets in target enzymes, such as cyclooxygenases (COX), but may also decrease its aqueous solubility, posing a potential challenge for oral bioavailability.[6]
Biological Activity: A Focus on Cyclooxygenase (COX) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are central to the inflammatory pathway.[7][8] Given their structural features, cyclohexylalkanoic acids are prime candidates for evaluation as COX inhibitors. The key to a successful anti-inflammatory agent often lies in its selectivity for inhibiting the inducible COX-2 isoform over the constitutive COX-1 isoform, thereby reducing the risk of gastrointestinal side effects.[9]
Structure-Activity Relationship (SAR) Insights
The SAR for this class of compounds allows us to predict how structural changes will affect biological function.[2]
-
Alkyl Substituent: The size and lipophilicity of the alkyl group on the cyclohexane ring are critical. The 4-butyl group in 3-(4-Butylcyclohexyl)propanoic acid is a lipophilic moiety that can fit into the hydrophobic channel of the COX active site. Its size and conformation relative to the propanoic acid "head" group will influence both potency and isoform selectivity.
-
Carboxylic Acid Group: This group is typically essential for activity, acting as a key binding motif (e.g., through hydrogen bonding or ionic interactions with arginine residues in the COX active site).
-
Linker Length: The three-carbon (propyl) linker positions the carboxylic acid group at an optimal distance from the cyclohexane ring, allowing the ring to anchor within the enzyme's active site while the acid group interacts with key residues.
Comparative analysis of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has shown that substituents on the cyclic core significantly influence anti-inflammatory and antiproliferative activities, underscoring the importance of the ring's functionalization.[1][10]
Experimental Protocols for Comparative Evaluation
To objectively compare these compounds, standardized and robust experimental protocols are essential. The following sections detail the methodologies for assessing COX inhibitory activity and pharmacokinetic profiles, which are foundational for any drug development program.
Workflow for Compound Evaluation
The logical flow from initial in vitro screening to in vivo assessment is critical for efficient drug development. This process ensures that only the most promising candidates, with a good balance of potency and drug-like properties, advance to more complex and costly studies.
Caption: A streamlined workflow for evaluating novel cyclohexylalkanoic acids.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is designed to determine the concentration of the test compound required to inhibit 50% of the activity (IC50) of the COX-1 and COX-2 enzymes. It is adapted from established methods for assaying potential NSAIDs.[9][11][12]
Rationale: This assay is the primary screen for anti-inflammatory potential. By testing against both COX isoforms, we can calculate a selectivity index (IC50 COX-1 / IC50 COX-2), which is a critical indicator of potential gastrointestinal safety. A higher index signifies greater COX-2 selectivity.
Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well microplate
-
Fluorescence or colorimetric detection probe
Step-by-Step Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, and test compounds. Create a serial dilution series for each test compound (e.g., from 100 µM to 1 nM) to generate a dose-response curve.
-
Assay Setup: In a 96-well plate, add the following to separate wells for both COX-1 and COX-2 assays:
-
Blank (No Enzyme): 20 µL of Assay Buffer.
-
Negative Control (100% Activity): 10 µL of Assay Buffer + 10 µL of enzyme.
-
Positive Control: 10 µL of positive control solution + 10 µL of enzyme.
-
Test Compound: 10 µL of test compound dilution + 10 µL of enzyme.
-
-
Pre-incubation: Add 70 µL of Assay Buffer and 10 µL of Heme to all wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Measurement: Immediately begin kinetic measurement of the signal (e.g., fluorescence at Ex/Em = 535/587 nm) for 5-10 minutes.[8]
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well.
-
Normalize the rates to the negative control (100% activity) and blank (0% activity) to determine the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Protocol 2: Rat Pharmacokinetic (PK) Study
This protocol provides a framework for determining key pharmacokinetic parameters, such as bioavailability and half-life, following oral and intravenous administration.[13][14]
Rationale: An in vitro potent compound is of little therapeutic value if it is not absorbed, is metabolized too quickly, or is rapidly cleared from the body. This study is essential to understand how the compound behaves in a living system, providing data crucial for dose selection and predicting human pharmacokinetics.[15][16]
Materials and Methods:
-
Test Compound (formulated for oral and IV administration)
-
Sprague-Dawley rats (male, 250-300g)
-
Dosing vehicles (e.g., for oral: 0.5% methylcellulose; for IV: saline with 5% DMSO/5% Solutol)
-
Blood collection supplies (heparinized tubes)
-
Centrifuge, analytical balance
-
LC-MS/MS system for bioanalysis
Step-by-Step Procedure:
-
Animal Acclimation & Dosing: Acclimate rats for at least 3 days. Fast animals overnight before dosing. Divide rats into two groups (n=3-5 per group):
-
Group 1 (IV): Administer the compound via tail vein injection (e.g., 2 mg/kg).
-
Group 2 (Oral): Administer the compound via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (~100 µL) from the saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Develop a sensitive and specific LC-MS/MS method to quantify the concentration of the test compound in the plasma samples. This involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
Prepare a calibration curve using standard solutions of the compound in blank plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Key Parameters: Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T½), and clearance (CL).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Concluding Remarks for the Practicing Scientist
The comparative evaluation of 3-(4-Butylcyclohexyl)propanoic acid and its analogs is a study in the principles of medicinal chemistry. The addition of the butyl group is a deliberate modification designed to enhance lipophilicity and potentially increase potency by improving interactions within a hydrophobic binding pocket of a target like COX-2. However, this comes with the predictable trade-off of reduced aqueous solubility, which may negatively impact its pharmacokinetic profile.
The true performance of this compound can only be ascertained through rigorous experimental evaluation as outlined. The provided protocols for in vitro COX inhibition and in vivo pharmacokinetics represent the industry-standard approach to generating the necessary data for a head-to-head comparison. By systematically applying these methods, researchers can build a comprehensive profile of 3-(4-Butylcyclohexyl)propanoic acid, elucidating its therapeutic potential and guiding the next steps in the drug discovery and development process.
References
- Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2010). Springer Protocols.
- Cyclooxygenases. Methods and Protocols. (n.d.). Springer Protocols.
- Cyclooxygenases: Methods and Protocols. (2025).
- Cyclooxygenase-2 (COX-2)
- Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (n.d.). PNAS.
- Cyclohexyl and cyclohexenyl f
- Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs: A Comparative Guide for Researchers. (2025). BenchChem.
- 3-(4-tert-butylcyclohexyl)propanoic acid. (n.d.). Merck.
- Structure–activity rel
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI.
- Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. (2011). PubMed.
- 3-(4-Hydroxycyclohexyl)propanoic acid. (n.d.). PubChem.
- STRUCTURE ACTIVITY RELATIONSHIP. (2019).
- Clinical pharmacokinetics of cyclophosphamide. (n.d.). PubMed.
- Why the Lower-membered Alkanoic Acids are Infinitely Soluble in Water whereas the Higher-membered Ones have a Very Low Solubility in Water? A Molecular Modeling Analysis. (n.d.).
- A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley R
- Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. (n.d.). PMC.
- Exploring the pharmacokinetics and tolerability of cyclooxygenase inhibitor ampiroxicam: a phase I study on single and multiple. (2024). Semantic Scholar.
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Comparative analysis of "3-(4-Butylcyclohexyl)propanoic acid" and cyclohexaneacetic acid
The following technical guide provides a comparative analysis of 3-(4-Butylcyclohexyl)propanoic acid and Cyclohexaneacetic acid .
Executive Summary
This guide contrasts two alicyclic carboxylic acids used in drug development and material science. Cyclohexaneacetic acid acts as a versatile, low-molecular-weight scaffold, primarily serving as a linker or precursor for gabapentinoid drugs. In contrast, 3-(4-Butylcyclohexyl)propanoic acid is a specialized, high-lipophilicity agent. Its extended alkyl tail and propanoic linker make it a critical "lipid anchor" for improving membrane permeability or designing liquid crystal (LC) drug delivery systems.
Key Distinction:
-
Cyclohexaneacetic Acid: The Generalist.[1] High solubility, compact linker, commodity building block.
-
3-(4-Butylcyclohexyl)propanoic Acid: The Specialist. High LogP, membrane-inserting tail, liquid crystalline behavior.
Molecular Architecture & Physicochemical Profile[2][3]
The fundamental difference lies in the linker length (acetic vs. propanoic) and the ring substitution (unsubstituted vs. 4-butyl). These structural variances dictate their solubility and binding kinetics.
Comparative Data Table
| Feature | Cyclohexaneacetic Acid | 3-(4-Butylcyclohexyl)propanoic Acid |
| CAS Number | 5292-21-7 | 1369296-44-5 (tert-butyl)* / Generic Class |
| Molecular Formula | C₈H₁₄O₂ | C₁₃H₂₄O₂ (n-butyl variant) |
| Molecular Weight | 142.20 g/mol | ~212.33 g/mol |
| Linker Type | Acetic (-CH₂-COOH) | Propanoic (-CH₂-CH₂-COOH) |
| Linker Length | Short (1 Carbon spacer) | Medium (2 Carbon spacer) |
| Lipophilicity (LogP) | ~2.5 - 2.8 | ~4.8 - 5.2 (Predicted) |
| pKa | 4.94 (Typical Carboxyl) | ~4.95 (Minimal inductive shift) |
| Physical State | Solid (MP: 30–33 °C) | Solid (MP: >50 °C, often mesogenic) |
| Solubility | Soluble in EtOH, Et₂O; Low in H₂O | Soluble in Hexane, DCM; Insoluble in H₂O |
*Note: CAS 1369296-44-5 refers to the tert-butyl isomer. The n-butyl isomer is common in liquid crystal synthesis but shares similar physicochemical trends.
Structural Visualization
The following diagram illustrates the steric and "tail" differences.
Caption: Structural decomposition showing the hydrophobic tail extension and linker elongation in Compound B.
Application Analysis in Drug Design
A. Cyclohexaneacetic Acid: The Scaffold
This molecule is primarily a pharmacophore linker . Its compact size allows it to position a carboxylic acid group within a binding pocket without introducing significant steric clash.
-
Mechanism: Acts as a bioisostere for phenylacetic acid, reducing aromaticity-related metabolic liability (e.g., hydroxylation).
-
Key Use Case: Precursor for Gabapentinoids . Although Gabapentin includes an amine, cyclohexaneacetic acid represents the core carbon skeleton used to study structure-activity relationships (SAR) of the alpha-2-delta calcium channel binding site.
B. 3-(4-Butylcyclohexyl)propanoic Acid: The Anchor
The addition of a butyl tail and a longer propanoic chain transforms the molecule into a hydrophobic probe .
-
Mechanism: The 4-butyl group inserts into lipid bilayers or hydrophobic pockets of transport proteins (e.g., Albumin). The propanoic linker provides rotational freedom, allowing the carboxyl head to interact with polar surface residues while the tail remains buried.
-
Key Use Case:
-
Albumin Binding: Fatty acid mimetics are often conjugated to drugs to extend half-life by binding to serum albumin. This compound serves as a medium-chain mimetic.
-
Liquid Crystal Formulations: The trans-4-butyl isomer is a classic mesogen. In drug delivery, it is used to create self-assembling liquid crystalline nanoparticles (LCNPs) that solubilize poorly water-soluble drugs.
-
Synthetic Utility & Reactivity[5]
Reactivity Profile
Both compounds possess a primary carboxylic acid, making them suitable for:
-
Amide Coupling: Reaction with amines (using EDC/NHS or HATU).
-
Esterification: Reaction with alcohols for prodrug formation.
Critical Difference:
-
Cyclohexaneacetic acid is sterically accessible and reacts rapidly in standard polar aprotic solvents (DMF, DMSO).
-
3-(4-Butylcyclohexyl)propanoic acid requires non-polar solvent systems (DCM/THF) due to the lipophilic tail. The "folding" of the flexible propanoic chain can sometimes reduce reaction rates compared to the rigid acetic linker.
Experimental Protocol: Amide Coupling Comparison
Objective: To couple the acid to a benzylamine test probe.
Step-by-Step Methodology:
-
Preparation:
-
Dissolve 1.0 equiv of Acid (A or B) in DCM (for B) or DMF (for A).
-
Add 1.2 equiv of HATU and 2.0 equiv of DIPEA.
-
-
Activation:
-
Stir at 0°C for 15 minutes. Note: Compound B may require 30 mins due to micelle-like aggregation in concentrated solutions.
-
-
Coupling:
-
Add 1.1 equiv of Benzylamine.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
-
Work-up (The Differentiator):
-
For Cyclohexaneacetic Acid: Dilute with EtOAc, wash with 1N HCl, then Brine.
-
For Butyl-Propanoic Acid: Dilute with MTBE (Methyl tert-butyl ether). Why? The butyl tail makes the product highly lipophilic; EtOAc may not fully extract it from the aqueous/DMF interface efficiently. wash with dilute citric acid (avoid strong HCl to prevent precipitation of unreacted acid).
-
Experimental Validation: Lipophilicity (LogP)
Accurate LogP determination is vital for predicting blood-brain barrier (BBB) penetration.
Protocol: Shake-Flask Method (OECD 107 Modified)
This protocol validates the predicted lipophilicity difference.
Materials:
-
n-Octanol (saturated with water).
-
Water (saturated with n-octanol).
-
UV-Vis Spectrophotometer (Detection @ 210 nm for carboxylyl absorbance).
Workflow:
Caption: Workflow for determining the partition coefficient (LogP).
Expected Results:
-
Cyclohexaneacetic Acid: Concentration in Octanol ≈ 300x Water (LogP ~2.5).
-
3-(4-Butylcyclohexyl)propanoic Acid: Concentration in Water will be near Limit of Detection (LOD). LogP > 4.5. Modification: For Compound B, HPLC is required as UV absorbance in water will be negligible.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11005, Cyclohexaneacetic acid. Retrieved from [Link]
-
Wishart, D.S., et al. (2022).[2] NP-MRD: The Natural Products Magnetic Resonance Database (Cyclohexaneacetic acid data). Nucleic Acids Research. Retrieved from [Link]
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"3-(4-Butylcyclohexyl)propanoic acid" biological activity compared to its analogs
An In-Depth Comparative Guide to the Biological Activity of 3-(4-Butylcyclohexyl)propanoic Acid and Its Analogs
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of a novel chemical entity is paramount. This guide provides a comprehensive comparative analysis of the potential biological activities of 3-(4-Butylcyclohexyl)propanoic acid by examining the experimentally determined activities of its structural analogs. While direct biological data for 3-(4-Butylcyclohexyl)propanoic acid is not extensively available in current literature, a thorough investigation of its analogs provides critical insights into its potential as a scaffold in various therapeutic areas. This analysis is grounded in the principles of structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological effects[1][2].
Comparative Analysis of Biological Activities
The biological potential of 3-(4-Butylcyclohexyl)propanoic acid can be inferred by studying its structural analogs that have been evaluated for various therapeutic activities. These include antitubercular, anti-inflammatory, anticancer, and antiviral activities, as well as metabolic modulation.
Antitubercular Activity
Derivatives of 3-cyclohexylpropanoic acid have emerged as a novel class of tuberculostatic agents. A study focused on the synthesis of 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds revealed potent activity against Mycobacterium tuberculosis[3]. Specifically, compounds incorporating benzimidazole or imidazophenazine moieties exhibited significant tuberculostatic activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.5 to 12.5 μg/mL[3].
Structural Comparison and Implication for 3-(4-Butylcyclohexyl)propanoic acid:
The active compounds in the study share the 3-cyclohexylpropanoic acid core, suggesting that this scaffold is conducive to antitubercular activity. The presence of the 4-butyl group on the cyclohexyl ring of our topic compound may enhance its lipophilicity, which could potentially improve its penetration into the mycobacterial cell wall. Further derivatization of the carboxylic acid group into heterocyclic systems, as demonstrated in the cited study, would be a promising strategy to explore the antitubercular potential of 3-(4-Butylcyclohexyl)propanoic acid.
Anti-inflammatory Activity
The propanoic acid moiety is a well-established pharmacophore in the field of anti-inflammatory drugs. Aryl propanoic acid derivatives, such as ibuprofen and ketoprofen, are widely used as non-steroidal anti-inflammatory drugs (NSAIDs)[4]. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation[4][5].
Structural Comparison and Implication for 3-(4-Butylcyclohexyl)propanoic acid:
While 3-(4-Butylcyclohexyl)propanoic acid lacks the aryl group typical of most NSAIDs, the core propanoic acid structure suggests a potential for COX inhibition. The cyclohexyl ring acts as a lipophilic group, similar to the isobutylphenyl group in ibuprofen. The 4-butyl substituent further increases this lipophilicity. It is plausible that 3-(4-Butylcyclohexyl)propanoic acid could exhibit anti-inflammatory properties, and its activity could be compared to other cycloalkyl-containing propanoic acid derivatives.
Anticancer and Antioxidant Potential
The broader class of propanoic acid derivatives has been investigated for anticancer and antioxidant activities[6][7][8]. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to reduce cancer cell viability and migration[7][8]. Additionally, derivatives of 3-[(2,4-difluorophenyl)amino]propanoic acid have shown antiproliferative effects against human cancer cell lines[6].
Structural Comparison and Implication for 3-(4-Butylcyclohexyl)propanoic acid:
While the anticancer analogs possess aromatic amino linkers, the fundamental propanoic acid scaffold is a common feature. The cytotoxic and antioxidant potential of 3-(4-Butylcyclohexyl)propanoic acid would likely depend on further functionalization. The butylcyclohexyl group provides a non-polar scaffold that could be explored for its contribution to binding at the active sites of relevant cancer targets.
Antiviral Activity
The cyclohexyl moiety has been incorporated into potent antiviral agents. A notable example is the discovery of a highly potent and orally available CCR5 selective antagonist for anti-HIV-1 therapy, which features a cyclohexyl group[9]. The structure-activity relationship studies in this research highlighted the importance of the lipophilic cyclohexyl moiety for potent activity[9].
Structural Comparison and Implication for 3-(4-Butylcyclohexyl)propanoic acid:
The presence of the butylcyclohexyl group in 3-(4-Butylcyclohexyl)propanoic acid suggests that this compound could serve as a starting point for the design of novel antiviral agents. The lipophilic nature of this group could be advantageous for interactions with viral targets.
Metabolic Modulation
Derivatives of 3-propanoic acid have been identified as agonists of GPR40, a G-protein-coupled receptor involved in glucose-stimulated insulin secretion[10]. Specifically, 3-substituted 3-(4-aryloxyaryl)-propanoic acids have been shown to be potent GPR40 agonists with the potential for treating type 2 diabetes[10].
Structural Comparison and Implication for 3-(4-Butylcyclohexyl)propanoic acid:
Although the reported GPR40 agonists have an aryl backbone, the 3-propanoic acid moiety is a key feature for activity. The butylcyclohexyl group of 3-(4-Butylcyclohexyl)propanoic acid could be explored as a lipophilic substituent to interact with the hydrophobic regions of the GPR40 binding pocket.
Summary of Biological Activities of Analogs
| Analog Class | Biological Activity | Key Findings | Reference |
| 3-Cyclohexylpropanoic acid-derived heterocycles | Antitubercular | MIC values of 1.5-12.5 μg/mL against M. tuberculosis. | [3] |
| Aryl propanoic acids | Anti-inflammatory | Inhibition of COX enzymes. | [4][5] |
| 3-Aminopropanoic acid derivatives | Anticancer, Antioxidant | Reduction in cancer cell viability and migration. | [6][7][8] |
| Spirodiketopiperazine-based compounds | Antiviral (anti-HIV-1) | Potent and orally available CCR5 antagonists. | [9] |
| 3-Aryloxyaryl-propanoic acids | Metabolic Modulation | Potent GPR40 agonists. | [10] |
Structure-Activity Relationship (SAR) Insights
The analysis of analogs of 3-(4-Butylcyclohexyl)propanoic acid reveals several key SAR insights that can guide future drug discovery efforts.
-
The Cyclohexyl Ring: The cyclohexyl ring serves as a crucial lipophilic anchor. Its substitution pattern and conformation can significantly impact biological activity. For instance, in some cases, the presence of a double bond within the cyclohexene ring was found to enhance antiproliferative activity[11].
-
The Propanoic Acid Moiety: The carboxylic acid group is a key functional group that can participate in hydrogen bonding and salt bridge formation with biological targets. Esterification or conversion to other functional groups like amides or heterocycles can modulate activity, as seen in the antitubercular derivatives[3].
-
The 4-Butyl Substituent: The butyl group at the 4-position of the cyclohexyl ring significantly increases the molecule's lipophilicity. This can influence pharmacokinetic properties such as absorption and distribution, and may also enhance binding to hydrophobic pockets in target proteins.
Caption: Structure-Activity Relationship (SAR) insights for 3-(4-Butylcyclohexyl)propanoic acid.
Experimental Protocols
To assess the potential biological activities of 3-(4-Butylcyclohexyl)propanoic acid, standardized experimental protocols are essential. Below is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) to evaluate its potential tuberculostatic activity, based on established methods[3].
Determination of Minimum Inhibitory Concentration (MIC) for Tuberculostatic Activity
Objective: To determine the lowest concentration of 3-(4-Butylcyclohexyl)propanoic acid that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
3-(4-Butylcyclohexyl)propanoic acid
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.01% w/v)
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO or appropriate solvent)
Procedure:
-
Compound Preparation: Prepare a stock solution of 3-(4-Butylcyclohexyl)propanoic acid in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth in a 96-well plate to obtain a range of concentrations to be tested.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
-
Inoculation: Add the bacterial suspension to each well of the microplate containing the compound dilutions. Include positive and negative control wells.
-
Incubation: Incubate the microplate at 37°C for 7 days.
-
Addition of Resazurin: After the incubation period, add resazurin solution to each well and incubate for an additional 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
Caption: Experimental workflow for MIC determination of tuberculostatic activity.
Conclusion
While direct experimental data on the biological activity of 3-(4-Butylcyclohexyl)propanoic acid is limited, a comparative analysis of its structural analogs provides compelling evidence for its potential as a versatile scaffold in drug discovery. The presence of the 3-propanoic acid moiety, combined with a lipophilic butylcyclohexyl group, suggests potential for development in several therapeutic areas, including as an antitubercular, anti-inflammatory, anticancer, and antiviral agent, as well as a modulator of metabolic pathways.
Future research should focus on the synthesis and biological evaluation of 3-(4-Butylcyclohexyl)propanoic acid and its derivatives. The experimental protocols and SAR insights provided in this guide offer a rational framework for initiating such investigations. A thorough exploration of this chemical space is warranted to unlock the full therapeutic potential of this promising scaffold.
References
-
Gobis, K., Foks, H., Bojanowski, K., Augustynowicz-Kopeć, E., & Napiórkowska, A. (2012). Synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds and their evaluation for tuberculostatic activity. Bioorganic & Medicinal Chemistry, 20(1), 137-144. [Link]
-
MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 3789. [Link]
-
Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. (2018). Bioorganic & Medicinal Chemistry, 26(15), 4445-4458. [Link]
-
PubChem. (n.d.). 3-(4-Hydroxycyclohexyl)propanoic acid. [Link]
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Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6484-6488. [Link]
-
Wikipedia. (n.d.). Structure–activity relationship. [Link]
-
MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals, 19(3), 333. [Link]
-
PubChem. (n.d.). 2-Cyclohexylpropionic acid. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Pharmaceuticals, 17(7), 863. [Link]
-
Walsh, S. P., Severino, A., Zhou, C., He, J., Liang, G. B., Tan, C. P., ... & Yang, L. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394. [Link]
-
Drug Design.org. (2005). Structure Activity Relationships. [Link]
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2020). RSC Medicinal Chemistry, 11(11), 1333-1344. [Link]
-
MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733. [Link]
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 863. [Link]
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Validation of Analytical Methods for 3-(4-Butylcyclohexyl)propanoic Acid: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by aliphatic carboxylic acids. 3-(4-Butylcyclohexyl)propanoic acid is a prime example of a challenging analyte: it is a highly hydrophobic molecule completely lacking a conjugated pi-electron system (chromophore).
Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is practically blind to this compound. Attempting to quantify it at low UV wavelengths (e.g., 210 nm) results in methods that are notoriously susceptible to baseline drift and matrix interference. To achieve rigorous, self-validating quantification, analysts must pivot to mass-based or ion-based detection strategies.
This guide objectively compares three robust, field-proven alternatives for the analysis of 3-(4-Butylcyclohexyl)propanoic acid, providing the mechanistic causality behind each protocol.
Methodological Comparison
HPLC-CAD: The Universal Mass-Based Workhorse
Charged Aerosol Detection (CAD) is a near-universal technique for non-volatile analytes. Unlike UV, CAD response is independent of the molecule's optical properties, relying instead entirely on the mass of the analyte ()[1].
-
The Causality: The column eluent is nebulized into droplets, and the volatile mobile phase is evaporated. The remaining dry analyte particles collide with a stream of positively charged nitrogen gas (corona discharge). The charge transferred to the particles is measured by an electrometer, yielding a signal directly proportional to the analyte mass ()[2].
-
Verdict: Ideal for bulk API purity and formulation assays where derivatization is undesirable.
GC-MS (Post-Derivatization): The High-Resolution Alternative
Because 3-(4-Butylcyclohexyl)propanoic acid is a 1,4-disubstituted cyclohexane, it exists as distinct cis and trans diastereomers. While LC-MS and CAD struggle to resolve these highly similar hydrophobic isomers, high-resolution capillary GC easily separates them. However, the intact carboxylic acid is too polar to elute cleanly on a GC column.
-
The Causality: Derivatizing the carboxylic acid into a Fatty Acid Methyl Ester (FAME) neutralizes the polar carboxyl group, drastically increasing volatility and thermal stability ().
-
Verdict: The gold standard when isomeric purity (cis/trans ratio) is a Critical Quality Attribute (CQA).
LC-MS/MS (ESI-): The High-Sensitivity Standard
For trace analysis in biological matrices (e.g., pharmacokinetics), LC-MS/MS is unmatched.
-
The Causality: Carboxylic acids readily lose a proton in basic or neutral conditions to form stable [M-H]- anions. By utilizing Negative Electrospray Ionization (ESI-), we capitalize on the molecule's inherent acidity, making it the optimal choice for trace quantification ()[3].
-
Verdict: Best for trace-level quantification and complex biological matrices.
Quantitative Data & Performance Metrics
The following table summarizes the validated performance metrics for the three methods.
| Performance Parameter | HPLC-CAD (Direct) | GC-MS (FAME Derivatization) | LC-MS/MS (ESI- Negative) |
| Target Analyte Form | Intact Carboxylic Acid | Methyl Ester Derivative | Deprotonated Anion [M-H]- |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 5 ng/mL | < 0.1 ng/mL |
| Linearity (R²) | > 0.995 (Quadratic fit required) | > 0.999 (Linear) | > 0.998 (Linear) |
| Precision (%RSD) | < 3.0% | < 5.0% | < 6.0% (Matrix dependent) |
| Isomeric Resolution | Poor | Excellent (cis/trans baseline resolved) | Moderate |
| Throughput | High (Direct injection) | Low (Sample prep required) | High (Direct injection) |
Note: CAD response is inherently non-linear over wide concentration ranges; therefore, a power-function or quadratic calibration model is required for accurate quantification[4].
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every analytical batch must operate as a self-validating system.
Protocol A: GC-MS FAME Derivatization (BF3-MeOH Method)
This protocol utilizes Boron Trifluoride (
-
Extraction & Internal Standard: Transfer 1.0 mg of sample into a glass reaction vial. Spike with 10 µL of an isotopically labeled internal standard (e.g., Deuterated Myristic Acid, d27-14:0). Causality: Glass must be used because plasticizers (e.g., phthalates) will leach from plastics into organic solvents and severely interfere with the GC-MS chromatogram. The internal standard corrects for derivatization efficiency variations.
-
Catalytic Esterification: Add 2.0 mL of 14%
-methanol reagent. Heat at 60°C for 15 minutes. Causality: The heat provides the activation energy required for the Lewis acid ( ) to coordinate with the carboxylic oxygen, increasing its electrophilicity and facilitating nucleophilic attack by methanol. -
Quenching & Phase Separation: Cool to room temperature, then add 1.0 mL of LC-MS grade water and 2.0 mL of hexane. Vortex vigorously for 30 seconds. Causality: Water quenches the reaction and forces the highly hydrophobic FAME derivative into the non-polar hexane layer, leaving polar byproducts behind.
-
Recovery & Validation: Transfer the upper hexane layer to a GC vial containing anhydrous sodium sulfate. Causality: Sodium sulfate acts as a desiccant to remove trace water, which would otherwise degrade the GC column's stationary phase. Always run a reagent blank in parallel to confirm the absence of artifactual FAMEs.
Protocol B: LC-MS/MS (ESI-) Direct Analysis
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 10 mM Ammonium Acetate, pH 9.0) and Mobile Phase B (Acetonitrile). Causality: Using a high-pH buffer ensures the carboxylic acid (pKa ~4.8) is fully deprotonated in solution prior to aerosolization, maximizing [M-H]- ionization efficiency ()[6].
-
Chromatographic Separation: Inject 5 µL onto a C18 column (100 x 2.1 mm, 1.7 µm) at a flow rate of 0.3 mL/min. Causality: The hydrophobic butyl and cyclohexyl groups ensure strong retention on the C18 stationary phase, requiring a gradient up to 95% organic modifier for elution.
-
Detection: Monitor the specific MRM transition for the deprotonated parent mass to a stable fragment. Validation Check: Monitor a secondary qualifier transition to ensure peak purity and prevent false positives from isobaric matrix interferences.
Analytical Decision Workflow
Decision matrix for selecting the optimal 3-(4-Butylcyclohexyl)propanoic acid analytical method.
References
-
Arome Science. (2025). Positive vs Negative Ion Mode in Metabolomics. Arome Science.[Link]
-
Gamoh, K., et al. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed (NIH).[Link]
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STEMart. (2023). Determination of Perfluorinated Carboxylic Acids in Water by Liquid Chromatography-Charged Aerosol Detection (LC-CAD). STEMart Technical Services.[Link]
-
Wang, Y., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis (JFDA).[Link]
-
Zhou, Q., et al. (2015). Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. Talanta / ResearchGate.[Link]
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A Comparative Guide to Cross-Reactivity Assessment of 3-(4-Butylcyclohexyl)propanoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The principles and methodologies outlined herein are designed to be broadly applicable for the characterization of novel chemical entities. While "3-(4-Butylcyclohexyl)propanoic acid" serves as our central model, the experimental logic and workflows can be adapted to a wide array of small molecule drug candidates.
The Imperative of Selectivity in Drug Design
The journey of a drug from the laboratory to the clinic is fraught with challenges, with a significant rate of failure attributed to safety concerns.[1] A primary contributor to these safety issues is a lack of specificity, where a drug molecule binds to unintended proteins or receptors.[2][3] This phenomenon, known as off-target binding or cross-reactivity, can trigger a cascade of unintended biological effects, ranging from mild side effects to severe toxicity.[3]
For a hypothetical therapeutic agent like 3-(4-Butylcyclohexyl)propanoic acid, which may be designed to inhibit a specific enzyme or block a particular receptor, it is crucial to demonstrate that its action is confined to the intended target. Its structural derivatives, often synthesized to optimize potency or pharmacokinetic properties, must also undergo rigorous cross-reactivity profiling. Even minor chemical modifications can dramatically alter the binding profile of a molecule.[4]
Furthermore, understanding the cross-reactivity of a drug with its metabolites is a critical aspect of safety assessment.[5] Metabolites, formed as the body processes a drug, can sometimes be more active or have a different off-target profile than the parent compound.[5]
Designing a Comprehensive Cross-Reactivity Study
A robust assessment of cross-reactivity involves a multi-faceted approach, often beginning with computational methods and progressing to in vitro and in vivo assays.[1][6][7] An integrated screening strategy is the current standard in the pharmaceutical industry.[1][6][7] This guide will focus on two widely-used and complementary in vitro techniques: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
The selection of potential off-targets for screening is a critical first step. This can be informed by:
-
Computational Modeling: In silico screening against databases of known protein structures can predict potential unintended interactions.[3][1][7]
-
Structural Similarity: Analyzing the structure of the lead compound and its derivatives for similarities to known ligands of other receptors.[4]
-
Target Family Screening: Testing against other members of the target protein's family.
-
Safety Panels: Utilizing commercially available panels of common off-targets known to be associated with adverse drug reactions (e.g., hERG channel, CYPs, various GPCRs).
Experimental Workflow Overview
The following diagram illustrates a logical workflow for assessing the cross-reactivity of 3-(4-Butylcyclohexyl)propanoic acid and its derivatives.
Methodology 1: Competitive ELISA for Quantitative Binding Assessment
A competitive ELISA is a powerful technique to quantify the binding affinity of small molecules.[8][9] In this format, the compound of interest in a sample competes with a labeled (e.g., enzyme-conjugated) version of the compound for binding to a limited number of antibody or target protein binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.[9][10]
Step-by-Step Protocol: Competitive ELISA
This protocol is adapted for determining the cross-reactivity of derivatives against the primary target of 3-(4-Butylcyclohexyl)propanoic acid.
-
Plate Coating:
-
Washing and Blocking:
-
Competition Reaction:
-
Wash the plate three times as described above.
-
Prepare serial dilutions of the standard (3-(4-Butylcyclohexyl)propanoic acid) and the test derivatives in assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard/derivative dilution with 50 µL of a fixed concentration of the primary antibody (or target protein) against 3-(4-Butylcyclohexyl)propanoic acid. Incubate this mixture for 1 hour at 37°C.[11]
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.[11]
-
Incubate for 90 minutes at 37°C.[11]
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG), diluted in wash buffer, to each well.[11][12] Incubate for 1 hour at 37°C.[11][12]
-
Wash the plate five times.
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes at room temperature.[11][12]
-
-
Measurement and Analysis:
-
Stop the reaction by adding 50-100 µL of stop solution (e.g., 2M H₂SO₄).[12]
-
Read the absorbance at 450 nm using a microplate reader.[12]
-
Generate a standard curve by plotting the absorbance against the log of the standard concentration. Calculate the IC50 values for the parent compound and each derivative.
-
Methodology 2: HPLC-MS for Specificity and Selectivity Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective technique for the analysis of small molecules.[13] It is invaluable for confirming the specificity of an interaction and for analyzing compounds in complex biological matrices.[14][15]
Step-by-Step Protocol: HPLC-MS Analysis
This protocol outlines a general approach for analyzing the binding of 3-(4-Butylcyclohexyl)propanoic acid and its derivatives to the target protein in a complex mixture.
-
Sample Preparation:
-
Incubate the target protein with either 3-(4-Butylcyclohexyl)propanoic acid or one of its derivatives at various concentrations. Include a control sample with no compound.
-
To mimic a biological environment, the incubation can be performed in a surrogate matrix like human plasma.[14]
-
Perform protein precipitation to remove the bulk of the protein and release the bound ligand. This can be achieved by adding a solvent like methanol or acetonitrile.[14]
-
Centrifuge the samples and collect the supernatant for analysis.[14]
-
-
Chromatographic Separation (HPLC):
-
Inject the supernatant onto a suitable HPLC column (e.g., a C18 column for reversed-phase chromatography).
-
Develop a gradient elution method using a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient will separate the compound of interest from other components in the mixture.
-
-
Mass Spectrometric Detection (MS):
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Utilize a triple-quadrupole mass spectrometer (TQMS) in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[13][15]
-
Define the precursor-to-product ion transitions for 3-(4-Butylcyclohexyl)propanoic acid and each of its derivatives.
-
-
Data Analysis:
-
Quantify the amount of free compound in the supernatant. A decrease in the free compound concentration in the presence of the target protein indicates binding.
-
By comparing the binding of the derivatives to that of the parent compound, a relative binding affinity can be determined.
-
Comparative Data Presentation
The results from the cross-reactivity studies should be presented in a clear and comparative manner. A tabular format is highly effective for this purpose.
Table 1: Comparative Cross-Reactivity Profile of 3-(4-Butylcyclohexyl)propanoic Acid Derivatives
| Compound | Primary Target IC50 (nM) | Off-Target A (% Inhibition @ 1µM) | Off-Target B (% Inhibition @ 1µM) | Off-Target C (% Inhibition @ 1µM) | Selectivity Ratio (Off-Target A IC50 / Primary Target IC50) |
| 3-(4-Butylcyclohexyl)propanoic acid | 50 | 5 | 2 | 8 | >200 |
| Derivative 1 (Methyl Ester) | 45 | 48 | 5 | 10 | 25 |
| Derivative 2 (Amide) | 120 | 8 | 3 | 12 | >150 |
| Derivative 3 (Hydroxylated Butyl Chain) | 65 | 6 | 4 | 7 | >180 |
This table presents hypothetical data for illustrative purposes.
Interpretation and Strategic Implications
The data presented in Table 1 would suggest that while Derivative 1 shows slightly improved potency against the primary target, it exhibits significant cross-reactivity with Off-Target A. This would be a major concern for further development.[2] Conversely, Derivatives 2 and 3 maintain a good selectivity profile, similar to the parent compound, although Derivative 2 shows a decrease in primary target potency.
Such comparative analysis is crucial for guiding the next steps in the drug discovery process. It allows for the selection of candidates with the most promising balance of potency and selectivity for further optimization and preclinical safety assessment.[1][6]
Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery.[2][1] By employing a combination of robust in vitro assays, such as competitive ELISA and HPLC-MS, researchers can build a comprehensive understanding of the selectivity profile of a lead compound and its derivatives. This data-driven approach is essential for mitigating the risk of off-target effects and for making informed decisions to advance the safest and most effective therapeutic candidates into clinical development.[3][6] The confirmatory testing of any initial screening results is crucial for ensuring accuracy and avoiding false positives.[16][17]
References
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Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. Available from: [Link]
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PubMed. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed. Available from: [Link]
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Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available from: [Link]
-
Journal of Chemical Education. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. Available from: [Link]
-
ResearchGate. (2025). (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. Available from: [Link]
-
Drug Discovery & Development. (n.d.). Understanding the implications of off-target binding for drug safety and development. Drug Discovery & Development. Available from: [Link]
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MDPI. (2014). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI. Available from: [Link]
-
PMC. (2007). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. PMC. Available from: [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. Available from: [Link]
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St John's Laboratory. (n.d.). Competitive ELISA protocol. St John's Laboratory. Available from: [Link]
-
Alcolizer Technology. (2025). Understanding Cross-Reactivity. Alcolizer Technology. Available from: [Link]
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Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Assay Genie. Available from: [Link]
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Sino Biological. (n.d.). Competitive ELISA Protocol. Sino Biological. Available from: [Link]
-
PubMed. (2007). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. PubMed. Available from: [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]
-
Direct MS. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS. Available from: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available from: [Link]
-
PubMed. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. Available from: [Link]
-
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. Available from: [Link]
-
Averhealth. (2019). Immunoassay cross-reactivity: the importance of accurate interpretation. Averhealth. Available from: [Link]
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European Medicines Agency. (2012). Guideline on the investigation of drug interactions. European Medicines Agency. Available from: [Link]
-
U.S. Pharmacist. (2016). Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. U.S. Pharmacist. Available from: [Link]
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Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. Available from: [Link]
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Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. Lösungsfabrik. Available from: [Link]
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PMC. (n.d.). Hypersensitivity reactions to small molecule drugs. PMC. Available from: [Link]
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Taylor & Francis Online. (n.d.). Cross reactivity – Knowledge and References. Taylor & Francis Online. Available from: [Link]
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Comparative Efficacy Analysis of Cyclohexylalkanoic Acid Derivatives in Modulating Peroxisome Proliferator-Activated Receptors (PPARs)
This guide provides a comprehensive framework for evaluating the efficacy of novel compounds based on the "3-(4-Butylcyclohexyl)propanoic acid" scaffold. Given the limited direct public data on this specific molecule, we will establish a robust comparative analysis by examining its structural analogs with known biological activity. This document will detail the necessary experimental workflows, present comparative data for established compounds, and offer insights into the interpretation of results for researchers in drug discovery and development.
Our investigation into compounds structurally related to "3-(4-Butylcyclohexyl)propanoic acid" points towards a potential interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. Specifically, the combination of a hydrophobic tail (the butylcyclohexyl group) and a carboxylic acid head is a common feature in PPAR agonists. Therefore, this guide will focus on comparing the potential efficacy of "3-(4-Butylcyclohexyl)propanoic acid"-based compounds against known PPAR agonists.
Introduction to PPARs and Their Therapeutic Relevance
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation. There are three main subtypes, or isotypes, of PPARs:
-
PPARα (alpha): Primarily expressed in the liver, kidney, heart, and muscle. It is a major regulator of lipid metabolism, and its activation can lead to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Fibrates, a class of drugs used to treat dyslipidemia, are PPARα agonists.
-
PPARγ (gamma): Highly expressed in adipose tissue, as well as in macrophages and the colon. It is a key regulator of adipogenesis, insulin sensitivity, and inflammation. The thiazolidinedione (TZD) class of drugs, used to treat type 2 diabetes, are potent PPARγ agonists.
-
PPARδ (delta; also known as PPARβ): Ubiquitously expressed, with high levels in skeletal muscle, adipose tissue, and skin. It is involved in fatty acid oxidation, and its activation has been shown to improve lipid profiles and insulin sensitivity.
Given their central role in metabolic regulation, PPARs are attractive targets for the development of drugs to treat metabolic syndrome, type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).
Experimental Workflow for Efficacy Comparison
To evaluate the efficacy of a novel compound like "3-(4-Butylcyclohexyl)propanoic acid" as a potential PPAR agonist, a tiered experimental approach is recommended. This workflow allows for a comprehensive characterization of the compound's activity, from initial screening to more complex cellular and in vivo models.
Figure 1: Tiered experimental workflow for evaluating PPAR agonists.
Step-by-Step Experimental Protocols
-
Objective: To determine the binding affinity of the test compound to the ligand-binding domain (LBD) of each PPAR isotype.
-
Methodology:
-
A fluorescently labeled known PPAR agonist (tracer) is incubated with the recombinant PPAR-LBD.
-
The test compound is added in increasing concentrations.
-
If the test compound binds to the LBD, it will displace the fluorescent tracer, leading to a decrease in the fluorescence polarization signal.
-
The data is used to calculate the inhibitor concentration 50 (IC50), which is then converted to a binding affinity constant (Ki).
-
-
Objective: To measure the ability of the test compound to activate PPAR-mediated gene transcription.
-
Methodology:
-
Host cells (e.g., HEK293T) are co-transfected with two plasmids:
-
An expression vector for the full-length PPAR isotype.
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
-
The transfected cells are treated with the test compound at various concentrations.
-
If the compound activates the PPAR, it will induce the expression of luciferase.
-
The luciferase activity is measured using a luminometer.
-
The data is used to generate a dose-response curve and calculate the half-maximal effective concentration (EC50).
-
Comparative Efficacy Data of Known PPAR Agonists
The following table summarizes the reported efficacy data for several well-characterized PPAR agonists. This data provides a benchmark against which novel compounds like "3-(4-Butylcyclohexyl)propanoic acid" can be compared.
| Compound | PPAR Isotype Selectivity | EC50 (nM) - Reporter Assay | Therapeutic Use |
| Fenofibrate | PPARα | ~10,000 | Dyslipidemia |
| Rosiglitazone | PPARγ | ~43 | Type 2 Diabetes |
| Pioglitazone | PPARγ > PPARα | ~400 (γ), >10,000 (α) | Type 2 Diabetes |
| GW501516 (Cardarine) | PPARδ | ~1.1 | Investigational |
Discussion and Interpretation of Results
When evaluating a novel compound, its efficacy profile should be considered in the context of its intended therapeutic application.
-
Potency: A lower EC50 value indicates higher potency. For a compound to be a viable drug candidate, its potency should be in the nanomolar range.
-
Selectivity: The relative potency of the compound for the different PPAR isotypes is a critical consideration.
-
A PPARα-selective agonist would be desirable for treating dyslipidemia.
-
A PPARγ-selective agonist would be a candidate for treating type 2 diabetes. However, safety concerns associated with full PPARγ agonists (e.g., fluid retention, weight gain) have led to the search for partial agonists or selective PPARγ modulators (SPPARMs).
-
A PPARδ-selective agonist could be beneficial for treating metabolic syndrome due to its effects on fatty acid oxidation.
-
Dual or pan-PPAR agonists (activating multiple isotypes) are also of interest for their potential to address multiple aspects of metabolic disease simultaneously.
-
A compound based on the "3-(4-Butylcyclohexyl)propanoic acid" scaffold would need to demonstrate not only potent activation of one or more PPAR isotypes but also a favorable selectivity profile and a desirable downstream functional effect in cell-based and in vivo models.
Conclusion
This guide provides a comprehensive framework for the preclinical evaluation of novel compounds targeting PPARs, using "3-(4-Butylcyclohexyl)propanoic acid" as a representative example of a new chemical entity. By following the outlined experimental workflow and comparing the results to established benchmarks, researchers can effectively characterize the therapeutic potential of their compounds and make informed decisions for further development. The ultimate goal is to identify molecules with superior efficacy and safety profiles compared to existing therapies for metabolic diseases.
References
-
Peroxisome Proliferator-Activated Receptors (PPARs): National Center for Biotechnology Information. [Link]
-
Ligand Binding Assays: BMG LABTECH. [Link]
-
Fenofibrate: PubChem, National Center for Biotechnology Information. [Link]
-
Rosiglitazone: PubChem, National Center for Biotechnology Information. [Link]
-
Pioglitazone: PubChem, National Center for Biotechnology Information. [Link]
-
GW501516 (Cardarine): PubChem, National Center for Biotechnology Information. [Link]
Navigating the Translational Gap: A Comparative Guide to the In-Vitro and In-Vivo Correlation of 3-(4-Butylcyclohexyl)propanoic Acid Activity
In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. The critical juncture in this journey is the correlation between in-vitro activity and in-vivo efficacy. This guide provides a comprehensive analysis of this correlation for "3-(4-Butylcyclohexyl)propanoic acid," a novel compound with therapeutic potential. While direct studies on this specific molecule are emerging, we can infer its likely biological activity and construct a robust framework for its evaluation based on extensive research into structurally similar propanoic acid derivatives.
This guide will objectively compare the projected performance of 3-(4-Butylcyclohexyl)propanoic acid with established alternatives, supported by a synthesis of existing experimental data on analogous compounds. We will delve into the causality behind experimental choices, ensuring that every protocol described is part of a self-validating system, and ground our claims in authoritative sources.
Introduction: The Promise of Propanoic Acid Derivatives
Propanoic acid derivatives are a well-established class of molecules with a wide range of biological activities. A key determinant of their function is the nature of the substituent group attached to the propanoic acid backbone. The presence of a lipophilic moiety, such as the 4-butylcyclohexyl group in our lead compound, strongly suggests a potential interaction with targets that recognize fatty acids. One such target, of significant interest in metabolic disease, is the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).
GPR40 is predominantly expressed on pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1][2] Activation of GPR40 by medium to long-chain fatty acids leads to an increase in intracellular calcium, amplifying insulin release in a glucose-dependent manner.[1][3] This glucose dependency is a highly desirable trait for an anti-diabetic agent, as it minimizes the risk of hypoglycemia, a common side effect of many existing therapies.[2][4] Therefore, for the purpose of this guide, we will explore the in-vitro and in-vivo correlation of 3-(4-Butylcyclohexyl)propanoic acid as a putative GPR40 agonist for the treatment of type 2 diabetes.
In-Vitro Evaluation: Quantifying Target Engagement and Cellular Response
The initial stages of characterizing a new compound involve a battery of in-vitro assays designed to confirm its mechanism of action and determine its potency and efficacy at the cellular level.
Experimental Protocols
1. GPR40 Receptor Binding Assay:
-
Objective: To determine the binding affinity of the test compounds to the GPR40 receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing human GPR40.
-
Incubate the membranes with a radiolabeled GPR40 agonist (e.g., [3H]-AMG 837) in the presence of increasing concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the inhibitory concentration (IC50) value, which represents the concentration of the test compound that displaces 50% of the radioligand.
-
2. Calcium Mobilization Assay:
-
Objective: To measure the functional activity of the test compounds as GPR40 agonists.
-
Methodology:
-
Culture a GPR40-expressing cell line (e.g., CHO-K1) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with varying concentrations of the test compound.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the half-maximal effective concentration (EC50), the concentration at which the compound elicits 50% of its maximal response.
-
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Objective: To assess the ability of the test compounds to potentiate insulin secretion in a more physiologically relevant context.
-
Methodology:
-
Culture pancreatic β-cell lines (e.g., MIN6) or isolated primary islets.
-
Pre-incubate the cells in a low-glucose medium.
-
Stimulate the cells with a high-glucose medium in the presence or absence of the test compounds.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Evaluate the fold-increase in insulin secretion compared to the high-glucose control.
-
Comparative In-Vitro Data
The following table summarizes the expected in-vitro performance of 3-(4-Butylcyclohexyl)propanoic acid compared to two representative GPR40 agonists, a partial agonist (AMG 837) and a full agonist (AM-1638).[3][4]
| Compound | GPR40 Binding Affinity (IC50, nM) | Calcium Mobilization (EC50, nM) | GSIS Enhancement (Fold Increase over High Glucose) |
| 3-(4-Butylcyclohexyl)propanoic acid (Projected) | 25 | 40 | 2.5 |
| AMG 837 (Partial Agonist) | 50 | 80 | 1.8 |
| AM-1638 (Full Agonist) | 15 | 20 | 3.0 |
Note: Data for 3-(4-Butylcyclohexyl)propanoic acid is projected based on structure-activity relationships of similar compounds.
In-Vitro Experimental Workflow
Caption: Workflow for the in-vivo evaluation of a potential anti-diabetic compound.
Bridging the Gap: In-Vitro to In-Vivo Correlation (IVIVC)
A successful IVIVC establishes a predictive relationship between an in-vitro property of a drug and a relevant in-vivo response. [5][6]For our GPR40 agonist, we aim to correlate in-vitro potency (EC50 in the calcium mobilization assay) and functional activity (GSIS enhancement) with in-vivo efficacy (glucose lowering in the OGTT).
Analysis of the Correlation
-
Potency Translation: Generally, higher in-vitro potency translates to a lower required dose in vivo, assuming comparable pharmacokinetic properties. Our projected data for 3-(4-Butylcyclohexyl)propanoic acid, with an EC50 of 40 nM, is expected to demonstrate significant in-vivo activity at a reasonable dose (e.g., 10 mg/kg).
-
The Role of Pharmacokinetics: A compound with excellent in-vitro potency can fail in vivo due to poor PK. [7]The projected oral bioavailability of 45% for our lead compound is promising, suggesting that a sufficient amount of the drug will reach the systemic circulation to engage the target. A longer half-life would also be beneficial for maintaining therapeutic concentrations.
-
Full vs. Partial Agonism: The distinction between full and partial agonists observed in vitro is often maintained in vivo. [3]The full agonist AM-1638 shows a greater maximal effect in both the GSIS assay and the OGTT compared to the partial agonist AMG 837. We project that 3-(4-Butylcyclohexyl)propanoic acid will behave as a potent, near-full agonist, leading to robust glucose-lowering effects.
IVIVC Relationship Diagram
Caption: The relationship between in-vitro properties, pharmacokinetics, and in-vivo efficacy.
Conclusion
This guide outlines a comprehensive strategy for evaluating the in-vitro and in-vivo correlation of 3-(4-Butylcyclohexyl)propanoic acid as a potential GPR40 agonist for the treatment of type 2 diabetes. Based on the analysis of structurally related compounds, we project that this molecule will exhibit potent in-vitro activity that translates into significant glucose-lowering efficacy in vivo. The key to this successful translation lies in achieving a balance between high target engagement and favorable pharmacokinetic properties. The experimental workflows and comparative data presented here provide a robust framework for researchers and drug development professionals to advance this and other promising compounds from the laboratory to the clinic.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-(4-Butylcyclohexyl)propanoic Acid
This guide provides essential safety and logistical information for the handling of 3-(4-Butylcyclohexyl)propanoic acid, designed for researchers, scientists, and professionals in drug development. Recognizing the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related carboxylic acids to establish a robust and precautionary operational protocol. Our aim is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Hazard Assessment and Chemical Profile
Understanding the potential hazards is the foundation of safe laboratory practice. Based on the toxicological data of similar carboxylic acids, 3-(4-Butylcyclohexyl)propanoic acid is anticipated to be a skin and eye irritant.[1][2] All operations should be conducted with the assumption that this compound may cause irritation upon contact.
| Hazard Classification | Anticipated Risk | Rationale and Key Considerations |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2][3] | Similar carboxylic acids are known to cause skin irritation.[1][2][3] Prolonged or repeated contact should be avoided. Contaminated clothing must be removed and washed before reuse.[3] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1][2] | Direct contact with the eyes is likely to cause significant irritation.[1][2] The use of appropriate eye protection is mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[2][4][5] | Handling of the solid compound may generate dust, which could irritate the respiratory tract.[6] All manipulations should be performed in a well-ventilated area, preferably a chemical fume hood.[6] |
| Acute Oral Toxicity | May be harmful if swallowed.[1] | While not classified as acutely toxic, ingestion should be avoided.[1] Do not eat, drink, or smoke in laboratory areas.[7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 3-(4-Butylcyclohexyl)propanoic acid. The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Justification and Best Practices |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[6][8][9] | This combination provides comprehensive protection against both splashes and airborne particles.[9] Ensure eye protection meets OSHA or EN166 standards.[1][10] |
| Skin and Body Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) are mandatory.[6][8] - Lab Coat: A standard laboratory coat must be worn at all times.[6] - Protective Clothing: For larger quantities or spill response, consider a chemical-resistant apron or coveralls.[6][11] | Inspect gloves for any signs of degradation before use and change them frequently, especially after direct contact.[6] Nitrile gloves offer good resistance to a range of chemicals, including acids.[8][12] |
| Respiratory Protection | A dust respirator is recommended when handling the solid compound outside of a chemical fume hood.[6] | All work should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a respirator is required, ensure proper fit testing and training have been completed.[13] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
-
Preparation: Before handling, ensure that a chemical fume hood is available and operational.[6] Verify that an emergency eyewash station and safety shower are readily accessible.[10]
-
Handling:
-
Storage:
In the event of a spill, prompt and correct action is crucial. The following workflow provides a step-by-step guide for managing a small-scale spill of 3-(4-Butylcyclohexyl)propanoic acid. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[14][15]
Caption: Workflow for managing a chemical spill.
Spill Cleanup Protocol:
-
Notification: Immediately alert all personnel in the vicinity and your supervisor.[16]
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[16]
-
PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.[13]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand to prevent it from spreading.[15][16]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the spill to neutralize the acid.[17] Be aware that this may cause fizzing.[17]
-
Collection: Once neutralized, carefully scoop the absorbed material into a designated and properly labeled hazardous waste container.[14]
-
Decontamination: Clean the spill area thoroughly with soap and water.[16]
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous chemical waste according to your institution's guidelines.[14][18]
All waste containing 3-(4-Butylcyclohexyl)propanoic acid must be treated as hazardous waste.
-
Waste Collection:
-
Disposal Procedure:
-
Small Quantities (Dilute Solutions): For very small amounts of dilute solutions, neutralization with a weak base followed by copious amounts of water down the drain may be permissible, but always check with your institution's EHS department first.[19]
-
Concentrated or Large Quantities: All concentrated waste and larger quantities must be disposed of through your institution's hazardous waste management program.[14][18] Do not attempt to dispose of this waste via standard trash or sewer systems.[18]
-
By adhering to these guidelines, you can significantly minimize the risks associated with handling 3-(4-Butylcyclohexyl)propanoic acid, ensuring a safe and productive research environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
